Balofloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLHRYJBWGORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046695 | |
| Record name | Balofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-70-6 | |
| Record name | Balofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Balofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Balofloxacin's Mechanism of Action Against Resistant Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] The rise of antibiotic resistance, however, poses a significant challenge to the clinical efficacy of this compound. This guide provides an in-depth technical overview of this compound's mechanism of action, with a particular focus on its interaction with resistant bacterial strains. We will explore the molecular basis of resistance, present available quantitative data on its activity, detail relevant experimental protocols, and visualize the key pathways involved.
Core Mechanism of Action
This compound exerts its bactericidal effects by forming a stable ternary complex with DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for relieving the torsional stress that accumulates during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3]
-
Topoisomerase IV: This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[3]
Mechanisms of Resistance to this compound
Bacterial resistance to this compound, and fluoroquinolones in general, primarily arises from three main mechanisms: target site mutations, altered drug accumulation via efflux pumps, and plasmid-mediated resistance.[1][4][5]
Target Site Mutations
The most clinically significant mechanism of resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][6] These mutations lead to amino acid substitutions that reduce the binding affinity of this compound to its target enzymes, thereby decreasing its inhibitory effect.
Common mutations associated with resistance include:
-
Staphylococcus aureus : Ser84 alterations in GyrA and Ser80 or Glu84 changes in ParC.[7][8]
-
Streptococcus pneumoniae : Ser81 alterations in GyrA and Ser79 or Asp83 changes in ParC.[9][10]
-
Escherichia coli : Ser83 and Asp87 alterations in GyrA and Ser80 and Glu84 changes in ParC.[2][4][11]
The level of resistance often correlates with the number of mutations, with double mutants (harboring mutations in both gyrA and parC) exhibiting significantly higher resistance levels.[12]
Efflux Pump Overexpression
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[5][13] Overexpression of these pumps is a significant contributor to fluoroquinolone resistance. Key efflux pumps implicated in fluoroquinolone resistance include:
-
NorA: A member of the major facilitator superfamily (MFS) found in Staphylococcus aureus, which can extrude hydrophilic fluoroquinolones.[1][14]
-
AcrAB-TolC: A resistance-nodulation-division (RND) family efflux pump in Escherichia coli and other Gram-negative bacteria, known for its broad substrate specificity that includes many fluoroquinolones.[10][15][16]
Plasmid-Mediated Resistance
Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes. These genes can encode for:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.
-
Aminoglycoside acetyltransferase (AAC(6')-Ib-cr): This enzyme can modify and inactivate certain fluoroquinolones.
-
Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB.
Quantitative Data on this compound Activity
The following tables summarize available quantitative data on the activity of this compound and other fluoroquinolones against susceptible and resistant bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Resistant Staphylococcus epidermidis
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Gatifloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Quinolone-Susceptible | Wild-type gyrA, parC | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |
| Quinolone-Resistant | gyrA (Ser84Phe) + parC (Ser80Phe) | 1 - 25 | 1 - 40 | 0.04 - 30 |
Data from a study on S. epidermidis isolates from ocular infections.[2][17] The range reflects MICs for six resistant strains identified.
Table 2: Representative MICs of Fluoroquinolones against Streptococcus pneumoniae with Characterized Resistance Mutations
| Strain Type | Relevant Genotype | Ciprofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) |
| Wild-Type | Wild-type gyrA, parC | 1-2 | 0.25 |
| Single Mutant | gyrA (Ser81Phe) | 1-2 | 2 |
| Single Mutant | parC (Ser79Phe) | 8-16 | 0.25 |
| Double Mutant | gyrA (Ser81Phe) + parC (Ser79Phe) | 64 | 4 |
Data from a study on S. pneumoniae; specific data for this compound was not provided in this study.[9]
Table 3: IC50 Values of Quinolones against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis
| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |
| Levofloxacin | 28.1 | 8.49 |
| Ciprofloxacin | 27.8 | 9.30 |
| Sparfloxacin | 25.7 | 19.1 |
| Gatifloxacin | 5.60 | 4.24 |
| Sitafloxacin | 1.38 | 1.42 |
Data from a study on E. faecalis; specific data for this compound was not provided in this study.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of fluoroquinolone resistance are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
This compound stock solution
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing relaxed plasmid DNA, assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel and visualize the DNA bands under UV light.
-
The concentration of this compound that inhibits supercoiling by 50% (IC50) can be determined by quantifying the band intensities.
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP, MgCl₂, potassium glutamate, Tris-HCl)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing kDNA, assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the large kDNA network remains in the well.
-
Stain the gel and visualize the decatenated DNA.
-
The IC50 is the concentration of this compound that inhibits decatenation by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.
Conclusion
The clinical utility of this compound is threatened by the emergence of resistant bacterial strains. A thorough understanding of the molecular mechanisms underpinning this resistance is paramount for the development of strategies to circumvent it. Target site mutations, particularly in gyrA and parC, and the overexpression of efflux pumps are the primary drivers of this compound resistance. While quantitative data specifically for this compound against a wide array of resistant mutants remains somewhat limited in the public domain, the available information, in conjunction with data from other fluoroquinolones, provides a clear picture of the resistance landscape. The experimental protocols detailed herein offer standardized methods for the continued surveillance and investigation of this compound's efficacy. Future research should focus on generating more comprehensive quantitative data for this compound to aid in the development of novel derivatives or combination therapies that can overcome existing resistance mechanisms.
References
- 1. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uaeh.edu.mx [uaeh.edu.mx]
- 3. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation Supply and Relative Fitness Shape the Genotypes of Ciprofloxacin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of gyrA, gyrB, grlA and grlB mutations in fluoroquinolone-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of grlA, grlB, gyrA, and gyrB mutations in 116 unrelated isolates of Staphylococcus aureus and effects of mutations on ciprofloxacin MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sparfloxacin resistance in clinical isolates of Streptococcus pneumoniae: involvement of multiple mutations in gyrA and parC genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vitro Activity of Balofloxacin Against Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Balofloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. The document details the antimicrobial susceptibility, mechanism of action, and the experimental methodologies used to determine its efficacy.
Introduction to this compound
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is recognized for its potent antibacterial properties, which have been evaluated for the treatment of various infections. Like other fluoroquinolones, this compound's efficacy stems from its ability to interfere with essential bacterial DNA processes.
Mechanism of Action
The bactericidal action of this compound is achieved through the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound induces breaks in the bacterial DNA, ultimately leading to cell death.[1]
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of this compound in Gram-positive bacteria.
In Vitro Susceptibility Data
The in vitro activity of this compound and other comparative fluoroquinolones against various Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Staphylococcus aureus
| Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Ofloxacin | - | 2 | 0.25-2 |
| Methicillin-Resistant S. aureus (MRSA) | Ofloxacin | - | 2 | 0.25-2 |
| MRSA | Delafloxacin | - | 1 | - |
| Vancomycin-Intermediate S. aureus (VISA) | Delafloxacin | - | 1 | - |
| Vancomycin-Resistant S. aureus (VRSA) | Delafloxacin | - | 4 | - |
Note: Data for this compound against S. aureus was not specifically found in the provided search results. Ofloxacin and Delafloxacin are presented as related fluoroquinolones.[2][3]
Coagulase-Negative Staphylococci (CoNS)
| Strain | Antibiotic | MIC90 (µg/mL) |
| Norfloxacin-Resistant CoNS | l-Ofloxacin | 4 |
| Rifampin-Resistant CoNS | l-Ofloxacin | 0.25 |
Note: l-Ofloxacin is a stereoisomer of ofloxacin.[4]
Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Moxifloxacin | 0.012 | 0.012 | 0.064-1.500 |
Note: Data for this compound against S. pneumoniae was not specifically found. Moxifloxacin is presented as a related fluoroquinolone.[5]
Enterococcus Species
| Strain | Antibiotic | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | Ofloxacin | 8 | 1-16 |
| Enterococcus faecium | Ofloxacin | 8 | 2-8 |
Note: Data for this compound against Enterococcus species was not specifically found. Ofloxacin is presented as a related fluoroquinolone.[2]
Experimental Protocols for Susceptibility Testing
The determination of in vitro antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics like this compound. The following are detailed methodologies for common susceptibility testing techniques.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.[6][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation: The prepared dilutions of the antimicrobial agent in microtiter plates are inoculated with the standardized bacterial suspension.[9]
-
Incubation: The inoculated plates are incubated under controlled conditions, typically at 35°C for 16-20 hours.[10]
-
MIC Determination: The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, often considered a reference method.
-
Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agent are incorporated into molten agar medium (e.g., Mueller-Hinton agar). The agar is then poured into petri dishes and allowed to solidify.[11]
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate (without antibiotic).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.[12]
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of l-ofloxacin against norfloxacin-resistant coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 6. In vitro antimicrobial susceptibility in clinical isolates of Enterococcus species [scielo.org.mx]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. goldbio.com [goldbio.com]
- 11. woah.org [woah.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Balofloxacin and Its Derivatives: A Technical Guide
This guide provides an in-depth overview of the spectroscopic techniques used for the analysis of Balofloxacin, a fourth-generation fluoroquinolone antibiotic, and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of analytical workflows.
Introduction to this compound
This compound is a potent antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid, lends itself to various spectroscopic analytical methods crucial for its identification, quantification, and stability studies.[1][3] The analysis of its derivatives and degradation products is equally important in drug development and quality control.[3][4][5]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of this compound in pharmaceutical formulations.[1][2][6] The method is valued for its simplicity, speed, and cost-effectiveness.[1][2]
Quantitative Data
| Parameter | Value | Solvent/Conditions | Reference |
| λmax (Zero Order) | 286 nm, 289 nm, 290 nm, 298 nm | Distilled Water, Methanol, 0.1N NaOH | [1][7][8][9] |
| λmax (First Order Derivative) | 276 nm, 285.7 nm, 295 nm | Methanol | [1][8][10] |
| λmax (Second Order Derivative) | 266 nm, 300 nm | Not Specified | [8][10] |
| Linearity Range | 1-9 µg/ml, 2-10 µg/ml, 10-30 µg/ml, 10-50 µg/ml, 10-100 µg/ml | 0.1N NaOH, Methanol, Distilled Water | [1][2][7][8][9] |
| Correlation Coefficient (r²) | > 0.999 | Various | [2][7] |
Experimental Protocol: UV-Vis Spectrophotometric Determination
This protocol outlines a general procedure for the quantitative analysis of this compound in a tablet formulation.
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]
Reagents and Solutions:
-
Methanol (analytical grade)[1]
-
0.1N Sodium Hydroxide[9]
-
Distilled Water[7]
-
This compound reference standard
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.
-
Dissolve the standard in the chosen solvent (e.g., methanol).
-
Make up the volume to the mark with the same solvent to obtain a concentration of 100 µg/ml.
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 ml volumetric flask.
-
Add approximately 50 ml of the solvent and sonicate for 30 minutes to ensure complete dissolution.[1]
-
Make up the volume to the mark with the solvent.
-
Filter the solution through a Whatman filter paper No. 41.[1]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linear range (e.g., 10 µg/ml).
Procedure:
-
Scan the prepared standard and sample solutions over the wavelength range of 200-400 nm against a solvent blank.[1]
-
Measure the absorbance at the predetermined λmax.
-
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Experimental Workflow
Caption: UV-Vis Spectrophotometric Analysis Workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the determination of this compound and its metabolites in biological fluids and for the characterization of its degradation products.[3][11][12]
Quantitative and Qualitative Data
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Matrix | Reference |
| This compound | 390.4 | 346.1, 318.1, 290.1 | Human Plasma | [11] |
| Decarbonylated Metabolite | 346.2 | - | Rat Plasma, Urine, Feces | [12] |
| Decarboxylated Metabolite | 346.2 | - | Rat Plasma, Urine, Feces | [12] |
| Desmethylated Metabolite | 376.2 | - | Rat Plasma, Urine, Feces | [12] |
| Methylated Metabolite | 404.2 | - | Rat Plasma, Urine, Feces | [12] |
| Degradation Product 1 (DP-1) | 194 | - | Stress Conditions | [3] |
| Degradation Product 2 (DP-2) | 359 | - | Stress Conditions | [3] |
| Degradation Product 3 (DP-3) | 365 | - | Stress Conditions | [3] |
Experimental Protocol: LC-ESI-MS/MS for this compound in Human Plasma
This protocol is adapted for the determination of this compound in a biological matrix.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) Tandem Mass Spectrometer.[11]
-
Agilent ZORBAX 300SB C18 column (2.1 mm x 150 mm).[11]
Reagents and Solutions:
-
Methanol (HPLC grade)[11]
-
Water (HPLC grade)[11]
-
Ammonium Acetate (CH₃COONH₄)[11]
-
Mobile Phase: Methanol-water (10 mM CH₃COONH₄, pH 3.0) = 40:60 (v/v).[11]
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex and centrifuge the mixture.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: Appropriate for the system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion to a specific product ion for both this compound and the internal standard.
Logical Relationship: this compound Metabolic Pathway
References
- 1. ijcmas.com [ijcmas.com]
- 2. jpsionline.com [jpsionline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 5. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ajphr.com [ajphr.com]
- 10. researchgate.net [researchgate.net]
- 11. High performance liquid chromatography-electrospray ionization mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and structural characterization of in vivo metabolites of this compound in rat plasma, urine and feces samples using Q-TOF/LC/ESI/MS/MS : In silico toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Balofloxacin: A Comprehensive Technical Guide on Solubility, Stability, and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of balofloxacin, a fourth-generation fluoroquinolone antibiotic. The following sections detail its solubility characteristics, stability profile under various stress conditions, and degradation pathways, presenting key data in a structured format to aid in research, formulation development, and analytical method development.
This compound Solubility Profile
This compound is described as a white or off-white crystalline solid that is odorless and has a bitter taste.[1] Its solubility is a critical factor in its formulation and bioavailability. The drug exhibits limited solubility in aqueous media, a common characteristic of many fluoroquinolones.
This compound is sparingly soluble in aqueous buffers.[2] It is practically insoluble in water and ethyl acetate, slightly soluble in methanol and 0.1 mol/L sodium hydroxide solution, and soluble in glacial acetic acid and 0.1 mol/L hydrochloric acid solutions.[1] For research and laboratory purposes, stock solutions are typically prepared using organic solvents. This compound is soluble in dimethyl sulfoxide (DMSO), with warming, and dimethylformamide (DMF).[2] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[2] It is advised not to store the aqueous solution for more than one day.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[2], 0.67 mg/mL | Requires warming[2]; Ultrasonic assistance may be needed[3][4] |
| Dimethylformamide (DMF) | ~10 mg/mL[2] | - |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] | - |
| Water | < 0.1 mg/mL (insoluble)[3][4] | - |
| Glacial Acetic Acid | Readily soluble[1] | - |
| 0.1 mol/L Hydrochloric Acid | Soluble[1] | - |
| Methanol | Slightly soluble[1] | - |
| 0.1 mol/L Sodium Hydroxide | Slightly soluble[1] | - |
| Ethyl Acetate | Insoluble[1] | - |
Stability of this compound
The stability of this compound is a key determinant of its shelf-life, storage conditions, and compatibility with other substances in a formulation. As a solid, this compound is stable for at least four years when stored at -20°C.[2] Stability studies in solution have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies have shown that this compound is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, neutral, thermal, and photolytic stress.[5][6][7][8]
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [5][6][7][8] |
| (e.g., 0.1N, 1.0N, 2.0N HCl at elevated temperatures) | One major degradation product is typically formed.[5][6][7] The degradation follows first-order kinetics, with the rate increasing with acid concentration and temperature.[5] The highest degradation was observed in 2.0 N HCl at 75°C.[5][6][7] | |
| Alkaline Hydrolysis | Stable.[5][6][7] Some studies report minor degradation with the formation of two degradation products.[8] | [5][6][7][8] |
| (e.g., 0.1N NaOH at elevated temperatures) | ||
| Neutral Hydrolysis | Stable.[5][6][7][8] | [5][6][7][8] |
| (e.g., Water at elevated temperatures) | ||
| Oxidative Degradation | Degradation observed. | [6][8][9] |
| (e.g., 3% H₂O₂) | One study identified three degradation products under oxidative stress.[8] Another study showed 17.3% degradation after 96 hours of incubation with 3% H₂O₂.[9] | |
| Thermal Degradation | No considerable degradation observed.[6][8] | [6][8] |
| (e.g., Dry heat, wet heat) | ||
| Photolytic Degradation | No considerable degradation observed.[6][8] this compound is noted to be very stable under irradiation with long-wave UV light (UVA).[7] | [6][7][8] |
| (e.g., UV light) |
This compound Degradation Studies
Understanding the degradation pathways of this compound is crucial for identifying potential impurities and ensuring the safety and efficacy of the drug product. Degradation studies, particularly under forced conditions, help in the development of stability-indicating analytical methods.
Under acidic hydrolysis, this compound degrades to form at least one major product.[5][6][7] Oxidative stress also leads to the formation of multiple degradation products.[8][9] A study involving various stress conditions identified three main degradation products (DP-1, DP-2, and DP-3) formed under acidic, basic, and oxidative stress.[8]
Table 3: Identified Degradation Products of this compound
| Degradation Product | m/z | Formation Condition(s) |
| DP-1 | 194 | Acidic, Basic, Oxidative[8] |
| DP-2 | 359 | Acidic, Basic, Oxidative[8] |
| DP-3 | 365 | Acidic, Basic, Oxidative[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of solubility, stability, and degradation studies. Below are summaries of typical experimental protocols cited in the literature.
Solubility Determination
A common method for determining the solubility of this compound involves preparing a saturated solution of the compound in the solvent of interest. The suspension is typically agitated for a specified period at a constant temperature to ensure equilibrium is reached. Subsequently, the solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is fundamental for assessing the stability of this compound and separating it from its degradation products.
Table 4: Example of a Stability-Indicating RP-HPLC Method for this compound
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., Grace Smart, 250 x 4.6 mm, 5 µm)[5][6][7] |
| Mobile Phase | Water: Acetonitrile: Triethylamine (72:28:1 v/v/v), pH adjusted to 3.0 with ortho-phosphoric acid[5][6][7] |
| Detection Wavelength | 294 nm[5][6][7] |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | Typically 20 µL |
| Temperature | Ambient |
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.
-
Acidic Hydrolysis: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a strong acid (e.g., 2.0 N HCl) and heated in a water bath (e.g., at 80 ± 2°C) for a specific duration (e.g., 3 hours).[5] Samples are withdrawn at intervals, neutralized, and analyzed by HPLC.
-
Alkaline Hydrolysis: A similar procedure to acidic hydrolysis is followed, using a strong base (e.g., 2.0 N NaOH).[5]
-
Neutral Hydrolysis: The drug is refluxed in water under similar conditions as acid and base hydrolysis.[5]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified period.[9]
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., in an oven) or wet heat for a defined period.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2x10⁶ lux hours).[8]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship of this compound Stability
Caption: Stability profile of this compound under various conditions.
References
- 1. CN107343879A - this compound pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound CAS#: 127294-70-6 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
The Core Mechanism of Balofloxacin: A Technical Guide to its Interaction with Bacterial DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other members of the fluoroquinolone class, its bactericidal action stems from the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination: DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of the mode of action of this compound, focusing on its molecular interactions with these topoisomerase enzymes and the subsequent effects on bacterial DNA. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this antibiotic's mechanism.
Mode of Action: Targeting Bacterial Type II Topoisomerases
The primary targets of this compound are two type II topoisomerase enzymes crucial for bacterial survival: DNA gyrase and topoisomerase IV. These enzymes manage the topological state of DNA within the bacterial cell.
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of the DNA supercoils, leading to a halt in these critical cellular processes.[1][2]
Topoisomerase IV: This enzyme plays a key role in the decatenation, or unlinking, of daughter DNA molecules following replication. Inhibition of topoisomerase IV by this compound results in the inability of the replicated chromosomes to segregate into daughter cells, thereby blocking cell division.[1][2]
The interaction of this compound with these enzymes leads to the formation of a stable ternary complex, consisting of the enzyme, the DNA, and the drug molecule. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand DNA breaks. These breaks trigger the SOS response in bacteria and ultimately lead to cell death.
Quantitative Data: In Vitro Activity of this compound
The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC50) against its target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (MRSA) | 0.078 | [3] |
| Pseudomonas aeruginosa | - | 0.078 | [3] |
| Escherichia coli | - | - | [3] |
| Enterococcus faecalis | - | - | [4] |
| Streptococcus pneumoniae | Penicillin-sensitive | 0.03 (MIC90) | [5] |
| Streptococcus pneumoniae | Penicillin-resistant | 0.03 (MIC90) | [5] |
| Streptococcus pneumoniae | Quinolone-resistant | 1 (MIC90) | [5] |
Table 2: Comparative IC50 Values of Fluoroquinolones Against DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | 126 | [1] |
| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.58 | [1] |
| Levofloxacin | Staphylococcus aureus | DNA Gyrase | 31.6 | [1] |
| Levofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.15 | [1] |
| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 3.21 | [1] |
| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 1.62 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mode of action of fluoroquinolones like this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like this compound on this activity.
Materials:
-
Relaxed pBR322 DNA
-
E. coli or other bacterial DNA gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 500 µg/mL BSA)
-
This compound (or other test compound) at various concentrations
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
-
Chloroform:isoamyl alcohol (24:1) (optional)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, an appropriate amount of relaxed pBR322 DNA (e.g., 0.2 µg), and sterile water to a volume of 18 µL.
-
Add 1 µL of this compound at the desired final concentration (a vehicle control with DMSO or water should be included).
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
(Optional) For cleaner results, add Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 30 minutes, followed by extraction with chloroform:isoamyl alcohol.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by fluoroquinolones.
Materials:
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
E. coli or other bacterial topoisomerase IV
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 50 mM DTT, 2.5 mM ATP, 250 µg/mL BSA)
-
This compound (or other test compound) at various concentrations
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, an appropriate amount of kDNA (e.g., 200 ng), and sterile water to a volume of 18 µL.
-
Add 1 µL of this compound at the desired final concentration (include a vehicle control).
-
Start the reaction by adding 1 µL of topoisomerase IV (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles migrating into the gel with increasing concentrations of this compound.
DNA Cleavage Assay
This assay directly measures the formation of the drug-enzyme-DNA ternary complex, which results in DNA cleavage.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA gyrase or topoisomerase IV
-
5X Cleavage Buffer (similar to assay buffers but may lack ATP for gyrase cleavage assays)
-
This compound (or other test compound) at various concentrations
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to a volume of 18 µL.
-
Add 1 µL of this compound at various concentrations.
-
Add 1 µL of DNA gyrase or topoisomerase IV.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and trap the cleavage complex by adding SDS to a final concentration of 0.2-1%.
-
Add Proteinase K to a final concentration of 0.1-0.5 mg/mL and incubate at 37-50°C for 30-60 minutes to digest the protein covalently bound to the DNA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled, nicked (single-strand break), and linear (double-strand break) DNA.
-
Stain the gel and visualize. An increase in the linear DNA band with increasing drug concentration indicates drug-induced stabilization of the cleavable complex.
Conclusion
This compound exerts its potent bactericidal effects through the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts essential cellular processes of DNA replication, transcription, and cell division, ultimately leading to bacterial cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel fluoroquinolone antibiotics. A thorough understanding of the molecular interactions between these drugs and their targets is paramount for the development of new therapeutic agents and for combating the growing challenge of antibiotic resistance.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Susceptibility to Five Common Antibiotics and Their Resistance Pattern in Clinical Enterococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Balofloxacin's Target Enzyme Inhibition and Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory activity and binding affinity of balofloxacin, a fluoroquinolone antibiotic, against its primary bacterial targets: DNA gyrase and topoisomerase IV. This compound demonstrates potent inhibitory action against these essential type II topoisomerase enzymes, which are critical for bacterial DNA replication, repair, and recombination.[1] This document compiles quantitative data on this compound's inhibitory concentrations (IC50), details the experimental protocols for determining these values, and visualizes the drug's mechanism of action and experimental workflows.
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other fluoroquinolones, its bactericidal effect is achieved by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV.[1] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division.[1] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes in a state where they have cleaved the DNA but are unable to reseal it, leading to double-strand DNA breaks and ultimately, bacterial cell death. Understanding the specific inhibitory concentrations and binding affinities of this compound against these target enzymes is crucial for drug development, predicting efficacy, and understanding resistance mechanisms.
Target Enzyme Inhibition: Quantitative Data
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified by determining its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Target Enzyme | Bacterial Species | IC50 (µg/mL) |
| DNA Gyrase | Staphylococcus aureus | 3.0 |
| Topoisomerase IV | Staphylococcus aureus | 3.2 |
| DNA Gyrase | Escherichia coli | 1.3 |
| Topoisomerase IV | Escherichia coli | 12.5 |
Table 1: this compound IC50 Values against Target Enzymes
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the disruption of the normal catalytic cycle of DNA gyrase and topoisomerase IV. The drug intercalates into the DNA at the site of enzyme-mediated cleavage, forming a ternary complex. This complex stabilizes the cleaved DNA strands and prevents their re-ligation, leading to an accumulation of double-strand breaks.
References
Initial investigation of Balofloxacin for respiratory tract infections
An In-depth Technical Guide on the Initial Investigation of Balofloxacin for Respiratory Tract Infections
Introduction
This compound is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class of drugs.[1] Developed in South Korea, it has been investigated for its efficacy in treating various bacterial infections, including those of the respiratory tract.[1] Like other fluoroquinolones, this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the initial investigations into this compound for the treatment of respiratory tract infections, summarizing its mechanism of action, pharmacokinetic profile, in vitro activity, and early clinical findings. This document is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.
Mechanism of Action
This compound's bactericidal effect stems from its ability to inhibit essential bacterial enzymes involved in DNA replication.[1][3] It targets both DNA gyrase and topoisomerase IV.[1][3]
-
Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of supercoiled DNA, thereby halting DNA synthesis.[3]
-
Inhibition of Topoisomerase IV : This enzyme plays a key role in separating interlinked daughter DNA molecules following replication. This compound's inhibition of topoisomerase IV disrupts the segregation of replicated chromosomes into daughter cells, preventing bacterial cell division and proliferation.[3]
This dual-targeting mechanism contributes to its potent antibacterial activity and results in bacterial cell death.[1][3] this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[2][4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical animal studies, providing insights into its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability | 19.03% | 87.50% | 87.73% |
| Elimination Half-Life (IV) | 0.92 h | 1.33 h | 6.38 h |
| Urinary Excretion (24h, oral) | 4.91% | 21.77% | 22.49% |
| Data sourced from a study on the pharmacokinetics of this compound in mice, rats, and dogs.[5] |
The data indicates that this compound is almost completely absorbed after oral administration in rats and dogs.[5] The primary route of metabolism is in the liver, with elimination occurring through both urine and feces.[2] A human study indicated a half-life of approximately 7 to 8 hours.[2]
In Vitro Activity Against Respiratory Pathogens
Fluoroquinolones are recognized for their activity against common respiratory pathogens.[6] The primary bacterial causes of acute exacerbations of chronic bronchitis (AECB) and community-acquired pneumonia (CAP) include Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[7][8] While specific minimum inhibitory concentration (MIC) data for this compound was not detailed in the initial literature, its efficacy against S. pneumoniae has been noted.[2][4] Newer fluoroquinolones have been developed to enhance in vitro activity against a broad range of respiratory tract pathogens.[6]
Clinical Studies in Respiratory Tract Infections
Initial clinical investigations of this compound for respiratory tract infections have been conducted, primarily in small-scale studies. These studies provide preliminary evidence of its clinical utility.
Table 2: Summary of Early Clinical Trials of this compound in Respiratory Tract Infections
| Study | Number of Patients | Diagnoses | Dosage | Duration | Clinical Efficacy | Side Effects |
| Obana et al. (1995) | 7 | Acute tonsillitis (1), Acute bronchitis (3), Bronchopneumonia (1), Acute exacerbation of chronic bronchitis (1), Infected asthma (1) | 400 mg/day | 4-7 days | Good in 5 cases, Poor in 2 cases | None reported |
| Suzuki et al. | 5 | Respiratory infections | 200 or 400 mg (b.i.d.) | 3-14 days | Excellent in 2, Good in 1, Fair in 1, Unevaluable in 1 | CNS (1), GI tract (2) |
| Data sourced from early clinical studies on this compound.[9][10] |
Experimental Protocols
The methodologies employed in these early-phase clinical trials were fundamental to assessing the efficacy and safety of this compound.
-
Patient Selection : Patients were enrolled based on a clinical diagnosis of respiratory tract infections, such as acute bronchitis, bronchopneumonia, and acute exacerbations of chronic bronchitis.[9]
-
Treatment Regimen : Oral this compound was administered at doses ranging from 400 mg once daily to 200 or 400 mg twice daily.[9][10] The duration of treatment typically ranged from 3 to 14 days, depending on the nature and severity of the infection.[9][10]
-
Efficacy Evaluation : Clinical efficacy was assessed based on the resolution of symptoms and signs of infection. The outcomes were generally categorized as excellent, good, fair, or poor.[9][10]
-
Safety Monitoring : Patients were monitored for the occurrence of adverse events, and laboratory tests were conducted to detect any drug-related abnormalities.[10]
Safety and Tolerability
The safety profile of this compound is consistent with that of other fluoroquinolones.
-
Common Adverse Effects : The most frequently reported side effects are gastrointestinal, including nausea, diarrhea, and stomach pain.[2][11] Central nervous system effects such as dizziness and headache have also been observed.[2][10]
-
Serious Adverse Effects : Although rare, more severe adverse reactions associated with fluoroquinolones include photosensitivity, tendonitis, and an increased risk of tendon rupture.[2][4]
-
Drug Interactions : this compound may interact with nonsteroidal anti-inflammatory drugs (NSAIDs) and theophylline, potentially increasing the risk of convulsions.[2]
Conclusion
The initial investigations into this compound for the treatment of respiratory tract infections suggest that it is a promising fluoroquinolone antibiotic. Its mechanism of action, which involves the dual inhibition of DNA gyrase and topoisomerase IV, provides a strong basis for its broad-spectrum antibacterial activity. Preclinical pharmacokinetic data support its oral administration, and early clinical studies have demonstrated positive efficacy in patients with various respiratory infections. While the safety profile is comparable to other drugs in its class, further large-scale clinical trials are necessary to fully establish its efficacy, safety, and optimal role in the management of respiratory tract infections, particularly in the context of emerging antibiotic resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Pharmacokinetics of the new fluoroquinolone this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of acute exacerbations of chronic bronchitis: antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotics in the treatment of acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical study on this compound in respiratory tract infections [jstage.jst.go.jp]
- 10. Clinical effect of this compound in respiratory tract infections [jstage.jst.go.jp]
- 11. 1mg.com [1mg.com]
Exploratory Studies of Balofloxacin Against Anaerobic Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a third-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While extensively studied for its efficacy in treating urinary tract and respiratory infections, its activity against anaerobic bacteria, crucial pathogens in various polymicrobial infections, warrants a detailed examination. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant anaerobic bacteria, details the experimental methodologies for its evaluation, and presents its mechanism of action.
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal activity stems from its ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.[2] Resistance to this compound can emerge through mutations in the genes encoding these enzymes or via bacterial efflux pumps that actively remove the antibiotic from the cell.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Data: In Vitro Activity of this compound Against Anaerobic Bacteria
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various anaerobic bacterial species. The data is compiled from a key study published in the Japanese Journal of Chemotherapy.
| Gram-Negative Anaerobic Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 30 | 0.78 - 3.13 | 1.56 | 3.13 |
| Bacteroides thetaiotaomicron | 10 | 1.56 - 6.25 | 3.13 | 6.25 |
| Prevotella intermedia | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |
| Prevotella nigrescens | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |
| Porphyromonas asaccharolytica | 10 | 0.1 - 0.39 | 0.2 | 0.39 |
| Fusobacterium nucleatum | 10 | 0.2 - 0.78 | 0.39 | 0.78 |
| Gram-Positive Anaerobic Cocci | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Peptostreptococcus anaerobius | 10 | 0.2 - 1.56 | 0.78 | 1.56 |
| Peptostreptococcus asaccharolyticus | 10 | 0.2 - 0.78 | 0.39 | 0.78 |
| Peptostreptococcus magnus | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |
| Peptostreptococcus micros | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |
| Gram-Positive Spore-Forming Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium perfringens | 10 | 0.1 - 0.39 | 0.2 | 0.39 |
| Clostridium difficile | 10 | 3.13 - 12.5 | 6.25 | 12.5 |
Experimental Protocols
The in vitro activity of this compound against anaerobic bacteria was determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Bacterial Strains: A diverse panel of recent clinical isolates of anaerobic bacteria were used, including species of Bacteroides, Prevotella, Porphyromonas, Fusobacterium, Peptostreptococcus, and Clostridium.
2. Culture Media: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) was the primary medium for susceptibility testing.
3. Inoculum Preparation: Bacterial colonies from 48-hour pure cultures were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
4. MIC Determination by Agar Dilution: Serial twofold dilutions of this compound were incorporated into the molten Brucella agar. The prepared agar plates were then inoculated with the standardized bacterial suspensions using a Steers-Foltz replicator.
5. Incubation: The inoculated plates were incubated under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.
6. Interpretation of Results: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth on the agar plate.
7. Quality Control: Reference strains, such as Bacteroides fragilis ATCC 25285 and Clostridium difficile ATCC 700057, were included in each batch of testing to ensure the accuracy and reproducibility of the results.
Figure 2: Workflow for MIC determination.
Conclusion
The exploratory studies of this compound reveal a variable spectrum of activity against anaerobic bacteria. It demonstrates good in vitro efficacy against several species of Prevotella, Porphyromonas, Fusobacterium, and Peptostreptococcus. However, its activity is more moderate against the Bacteroides fragilis group and notably weaker against Clostridium difficile. These findings suggest that while this compound may have a role in the treatment of certain mixed infections involving susceptible anaerobic pathogens, its use should be guided by specific susceptibility testing. Further clinical investigations are warranted to establish its therapeutic utility in anaerobic infections.
References
- 1. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Newer Quinolones against <i>Bacteroides</i> Group Organisms [scite.ai]
The Pharmacokinetics and Oral Bioavailability of Balofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of balofloxacin, a fluoroquinolone antibiotic. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development.
Executive Summary
This compound is a fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][3][4] Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for optimizing dosing regimens and ensuring clinical efficacy. This document synthesizes key pharmacokinetic data, outlines the experimental protocols used to generate this data, and provides visual representations of metabolic and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in various animal models and in humans. The drug generally exhibits good oral absorption and a moderate plasma half-life.
Absorption and Oral Bioavailability
This compound is well absorbed after oral administration.[1] Studies in animals show variable but generally high bioavailability, with rats and dogs demonstrating near-complete absorption.[5] In humans, a bioequivalence study comparing capsule and tablet formulations reported a relative oral bioavailability of 99.1 ± 14.0%, indicating excellent absorption of the oral dosage form.[6][7]
Distribution
Following absorption, this compound distributes into various body tissues. The in-vivo drug-protein binding rate has been determined to be approximately 35.6%.[6] Studies in pigmented rabbits have shown that this compound penetrates intraocular tissues, with concentrations in the iris and ciliary body being significantly higher than in other intraocular tissues.[8]
Metabolism
This compound is primarily metabolized in the liver.[1] The main metabolic pathways involve glucuronidation and N-desmethylation, forming this compound glucuronide and N-desmethyl this compound.[5][9] These metabolites, along with the unchanged drug, are then eliminated from the body.
Excretion
The primary routes of elimination for this compound and its metabolites are via urine and feces.[1] In rats and dogs, approximately 22% of an oral dose is excreted as unchanged this compound in the urine within 24 hours.[5] In elderly human subjects, delayed and diminished urinary excretion has been observed, a finding attributed to age-related reductions in renal function.[10][11] A significant linear correlation exists between the renal clearance of this compound and creatinine clearance.[6][10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Single Dose)
| Species | Dose (Oral) | Route | Cmax (µg/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Mice | 20 mg/kg | Oral | - | - | - | - | 19.03 | [5] |
| Rats | 20 mg/kg | Oral | - | - | - | - | 87.50 | [5] |
| Dogs | 20 mg/kg | Oral | - | - | - | - | 87.73 | [5] |
| Rabbits (Pigmented) | 20 mg/kg | Oral | 6.46 (plasma) | 1.0 | - | - | - | [8] |
| Rats | 5 mg/kg | IV | 2.44 | - | 5.10 | 6.79 | - | [6] |
| Rats | 10 mg/kg | IV | 6.19 | - | 7.78 | 17.23 | - | [6] |
| Rats | 20 mg/kg | IV | 9.59 | - | 8.95 | 26.02 | - | [6] |
Data presented as mean values. Dashes indicate data not reported in the cited source.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single 200 mg Oral Dose)
| Formulation | Cmax (mg/L) | Tmax (hr) | Half-life (t½) (hr) | AUC₀₋₃₆ (mg·h/L) | AUC₀₋∞ (mg·h/L) | Relative Bioavailability (%) | Reference |
| Capsule | 2.09 ± 0.76 | 1.0 ± 0.5 | 8.59 ± 1.48 | 15.15 ± 2.98 | 16.00 ± 3.13 | 99.1 ± 14.0 | [6][7] |
| Tablet | 1.95 ± 0.56 | 1.1 ± 0.5 | 8.79 ± 1.43 | 16.77 ± 11.36 | 18.64 ± 11.72 | (Reference) | [6][7] |
Data presented as mean ± standard deviation.
Experimental Protocols & Methodologies
The accurate determination of pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.
Human Bioavailability Study Protocol
A representative study to determine the bioequivalence of two oral formulations of this compound was conducted as follows:[7]
-
Study Design: A single-dose, randomized, two-way crossover study.
-
Subjects: 20 healthy human volunteers.
-
Dosing: Subjects received a single oral dose of 200 mg this compound as either a capsule or a tablet. A washout period was observed before administration of the alternate formulation.
-
Sample Collection: Blood samples were collected at predetermined time points to characterize the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6][7]
Animal Pharmacokinetic Study Protocol
Pharmacokinetic studies in animal models typically involve the following steps:[5]
-
Animal Models: Common models include mice, rats, and dogs.
-
Dosing: this compound is administered via oral (gavage) and intravenous routes to determine oral bioavailability.
-
Sample Collection: Blood and urine samples are collected at various time points post-administration.
-
Analytical Method: Drug concentrations in plasma and urine are determined by a validated HPLC method.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies.[9] A common and reliable method is RP-HPLC with UV or fluorescence detection.[9][12]
-
Sample Preparation: Typically involves protein precipitation from plasma samples followed by extraction. For metabolites like this compound glucuronide, an initial hydrolysis step (e.g., with alkali) is required before extraction.[9]
-
Chromatographic Separation:
-
Column: Lichrospher ODS C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of aqueous and organic solvents, such as Water:Acetonitrile:Triethylamine:Acetic Acid (78:22:1:1 v/v/v/v).[6][7]
-
Detection: UV detection at approximately 295 nm or fluorescence detection for enhanced sensitivity.[6][7][9]
-
-
Validation: The method is validated for linearity, accuracy, precision, and sensitivity, with a typical linear range for calibration curves from 0.03 to 4.0 mg/L in plasma.[6][7]
Visualizations: Workflows and Pathways
Diagram: General Workflow for a this compound Pharmacokinetic Study
Caption: Workflow for determining pharmacokinetic parameters of this compound.
Diagram: Metabolic Pathway of this compound
Caption: Primary metabolic pathways for this compound.
Conclusion and Future Directions
This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability and extensive distribution, making it an effective agent for treating various bacterial infections. The primary routes of metabolism and excretion are well-defined. The provided data and methodologies serve as a valuable resource for drug development professionals. Future research could focus on population pharmacokinetics in diverse patient groups, including those with hepatic or severe renal impairment, and further investigate potential drug-drug interactions to refine dosing guidelines and enhance therapeutic outcomes.[13]
References
- 1. youtube.com [youtube.com]
- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 5. Pharmacokinetics of the new fluoroquinolone this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in Human Plasma by RP-HPLC and Its Application to Bioequivalence Research [journal11.magtechjournal.com]
- 8. [Pharmacokinetics of this compound in the intraocular tissues of pigmented rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the new fluoroquinolone this compound and its metabolites in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of pharmacokinetics of two new fluoroquinolones, this compound and grepafloxacin, in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of pharmacokinetics of two new fluoroquinolones, this compound and grepafloxacin, in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
Methodological & Application
Determining the Susceptibility of Bacteria to Balofloxacin: Application Notes and Protocols for MIC Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of Balofloxacin, a fluoroquinolone antibiotic. Understanding the MIC is crucial for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains. The following sections detail the mechanism of action of this compound, standardized protocols for MIC determination, and a summary of its activity against various bacterial species.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, this compound disrupts these vital cellular processes, leading to bacterial cell death.[1][3] Resistance to this compound can emerge through mutations in the genes encoding these enzymes, which reduces the drug's binding affinity.[1]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols for MIC Determination
The following are standardized methods for determining the MIC of this compound. The choice of method may depend on the specific bacteria being tested and the resources available.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Prepare Antibiotic-Containing Agar Plates: Prepare a series of two-fold dilutions of the this compound stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten MHA (cooled to 45-50°C) to create plates with the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a growth control plate (no antibiotic). Allow the spots to dry completely before inverting the plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the site of inoculation.
E-test (Gradient Diffusion Method)
The E-test is a commercially available method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and a zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the scale on the strip.
Materials:
-
E-test strips for this compound
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Apply E-test Strip: Aseptically apply the this compound E-test strip to the center of the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the E-test strip.
Below is a workflow diagram for the described MIC determination protocols.
Caption: Workflow for MIC determination.
This compound MIC Data Summary
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][4][5] The following tables summarize the MIC ranges for this compound and comparator fluoroquinolones against common bacterial pathogens.
Table 1: this compound MICs for Gram-Positive Bacteria
| Organism | This compound MIC (µg/mL) | Comparator: Ofloxacin MIC (µg/mL) | Comparator: Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.125[4] | 0.25 - 2[6] | 0.015[7] |
| Streptococcus pneumoniae | Not Found | 0.5 - 1[8] | 0.5[8] |
| Streptococcus faecalis | Not Found | 1 - 16[6] | Not Found |
Table 2: this compound MICs for Gram-Negative Bacteria
| Organism | This compound MIC (µg/mL) | Comparator: Ofloxacin MIC (µg/mL) | Comparator: Levofloxacin MIC (µg/mL) |
| Escherichia coli | Not Found | Not Found | 0.5 - >16.0 |
| Pseudomonas aeruginosa | Not Found | 2[9] | Not Found |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Interpretation of MIC Results
The interpretation of MIC values as susceptible (S), intermediate (I), or resistant (R) is based on clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are determined by considering the MIC distributions of wild-type bacterial populations, pharmacokinetic and pharmacodynamic (PK/PD) parameters of the antibiotic, and clinical outcome data. Researchers should refer to the latest guidelines from these organizations for the most current interpretive criteria.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Staphylococcus aureus tolerance between antimicrobial blue light, levofloxacin, and rifampin [frontiersin.org]
- 8. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Balofloxacin
Introduction
Balofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for this purpose due to its high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC).
Quantitative Data Summary
Several validated RP-HPLC methods for the quantification of this compound have been reported. The following table summarizes the key chromatographic conditions and validation parameters from various studies to facilitate method selection and comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Zodiac C18 (150 mm x 4.6 mm, 5µm)[1] | WELCHROM C18 (250mm x 4.6mm, 5µm)[2] | Symmetry C18 (250x4.6mm, 5µm)[3] | Grace Smart C18 (250 x 4.6 mm, 5 μm) | Phenomenex Kinetex C18 (250X4.6mm; 5μ) |
| Mobile Phase | 0.01M KH2PO4 Buffer: Acetonitrile (40:60 v/v), pH 6.5[1] | Phosphate buffer: Acetonitrile (70:30% v/v), pH 3.1[2] | Methanol: Water (35:65 v/v)[3] | Water: Acetonitrile: Triethylamine (72:28:1 v/v/v), pH 3.0 | KH2PO4 buffer (pH 2.5): Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.2 mL/min[3] | 1.0 mL/min | 0.6 mL/min |
| Detection Wavelength | 293 nm[1] | 293 nm[2] | 293 nm[3] | 294 nm | 220 nm |
| Retention Time (min) | 2.392[1] | 6.253[2] | 2.978[3] | 7.0 ± 0.1 | Not Specified |
| Linearity Range (µg/mL) | 10-60[1] | 1-10[2] | 12.5-75[3] | 20-100 | 15-45 |
| Correlation Coefficient (r²) | 0.9999[1] | 0.999[2] | 0.9998[3] | 0.9979 | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 1.47[3] | 4.13 | 0.2479 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | 4.46[3] | 12.51 | 0.7512 |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a step-by-step procedure for the quantification of this compound in pharmaceutical dosage forms using RP-HPLC.
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., 100 mg)
-
Acetonitrile (HPLC grade)[1]
-
Potassium dihydrogen orthophosphate (AR grade)[1]
-
Potassium hydroxide (AR grade)[1]
-
Water (HPLC grade)
-
0.45 µm membrane filter[1]
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Zodiac C18 (150 mm x 4.6 mm, 5µm)[1]
-
Mobile Phase: A mixture of 0.01 M Potassium dihydrogen orthophosphate buffer and Acetonitrile in a ratio of 40:60 (v/v). The pH is adjusted to 6.5 with 1M Potassium hydroxide.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 293 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30°C[1]
Preparation of Solutions
-
Buffer Preparation (0.01 M Potassium dihydrogen orthophosphate): Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[1]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio. Adjust the pH to 6.5 using 1M Potassium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]
-
Standard Stock Solution Preparation (e.g., 400 µg/mL): Accurately weigh about 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 60 mL of the mobile phase and sonicate to dissolve. Make up the volume to 100 mL with the mobile phase.[1]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL) using the mobile phase as the diluent.[1]
-
Sample Solution Preparation (from tablets):
-
Weigh and finely powder twenty this compound tablets.[1]
-
Accurately weigh a portion of the powder equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the mobile phase and mix well.[1]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to get a final theoretical concentration of 40 µg/mL.[1]
-
System Suitability
Before sample analysis, inject the standard solution (e.g., 40 µg/mL) five times. The system is suitable for analysis if the relative standard deviation (%RSD) for the peak areas is less than 2.0%.
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship for HPLC Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for Utilizing Balofloxacin in Cell Culture Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2] These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture models of bacterial infection to evaluate its efficacy, cytotoxicity, and potential effects on host cell responses.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
The following table summarizes the in vitro activity of this compound against a range of clinically relevant bacterial isolates. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
| Bacterial Species | Number of Strains | MIC90 (µg/mL) | Reference |
| Shigella spp. | 43 | 0.39 | [3] |
| Salmonella spp. | 13 | 0.39 | [3] |
| Escherichia coli | 9 | 0.2 | [3] |
| Aeromonas spp. | 4 | ≤0.39 | [3] |
| Plesiomonas shigelloides | 3 | ≤0.05 | [3] |
| Vibrio cholerae O1 | 43 | N/A | [3] |
| Campylobacter sp. | 1 | N/A | [3] |
| Vibrio mimicus | 1 | N/A | [3] |
| Vibrio cholerae non-O1 | 1 | N/A | [3] |
Note: N/A indicates that the MIC90 value was not explicitly provided for these specific strains in the cited reference.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effect of this compound on a mammalian cell line (e.g., macrophages like J774 or epithelial cells like A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., J774, A549)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Determination of Intracellular Antibacterial Activity of this compound
This protocol describes a method to evaluate the efficacy of this compound in killing intracellular bacteria within a host cell line (e.g., macrophages or epithelial cells).
Materials:
-
Host cell line (e.g., J774 macrophages or Caco-2 epithelial cells)
-
Bacterial strain (e.g., Staphylococcus aureus, Salmonella Typhimurium)
-
Complete cell culture medium without antibiotics
-
This compound stock solution
-
Gentamicin solution (high concentration, e.g., 100 µg/mL)
-
24-well cell culture plates
-
Sterile PBS
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Cell Seeding: Seed the host cells in a 24-well plate at an appropriate density to achieve a confluent monolayer on the day of infection. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth. Wash the bacteria with PBS and resuspend in the host cell culture medium.
-
Infection of Host Cells: Remove the medium from the host cells and infect with the bacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to host cells). Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to synchronize the infection and incubate for 1-2 hours at 37°C.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove non-adherent bacteria. Then, add fresh medium containing a high concentration of a cell-impermeable antibiotic like gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill any remaining extracellular bacteria.
-
This compound Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing different concentrations of this compound (e.g., 0.5x, 1x, 4x, 16x MIC). Include a no-treatment control.
-
Incubation: Incubate the infected cells with this compound for various time points (e.g., 2, 4, 8, 24 hours).
-
Quantification of Intracellular Bacteria: At each time point, wash the cells with PBS. Lyse the host cells with sterile water or a lysis buffer to release the intracellular bacteria. Serially dilute the lysate in PBS and plate onto TSA plates.
-
Colony Forming Unit (CFU) Counting: Incubate the TSA plates overnight at 37°C and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Calculate the reduction in intracellular bacterial counts at each this compound concentration and time point compared to the initial intracellular bacterial load (time zero) and the no-treatment control.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing intracellular efficacy.
Caption: Hypothesized host cell signaling pathways.
References
- 1. Uptake and intracellular activity of ofloxacin isomers in human phagocytic and non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Estimation of Balofloxacin in Pharmaceutical Formulations
Introduction
Balofloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. This application note details simple, rapid, and cost-effective spectrophotometric methods for the quantitative estimation of this compound in bulk and tablet formulations. The described protocols are based on UV spectrophotometry and visible spectrophotometry involving complexation with a chromogenic agent.
Method 1: UV Spectrophotometric Method
This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required. Models such as the Shimadzu UV-1800 or Perkin Elmer Lambda 25 are suitable.[1][2][3]
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (Analytical Grade)[3]
-
0.1N Hydrochloric Acid[1]
-
0.1N Sodium Hydroxide[4]
-
Distilled Water[5]
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[6]
-
Dissolve and dilute to volume with the chosen solvent (e.g., methanol, 0.1N HCl, 0.1N NaOH, or distilled water). This produces a stock solution of 100 µg/mL.[6]
4. Preparation of Working Standard Solutions and Calibration Curve:
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-14 µg/mL in methanol).[3]
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax) against a solvent blank. The λmax will vary depending on the solvent used (e.g., 293 nm in methanol, 286 nm in distilled water, 298 nm in methanol, 290 nm in 0.1N NaOH).[2][3][4][5]
-
Plot a calibration curve of absorbance versus concentration.
5. Preparation of Sample Solution (Tablets):
-
Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.[2][3]
-
Add about 50 mL of the solvent and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[1][2][3]
-
Make up the volume with the solvent and filter the solution through Whatman filter paper.[2][3]
-
Further dilute the filtrate with the solvent to obtain a concentration within the working range of the calibration curve.
6. Estimation of this compound:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Quantitative Data Summary (UV Method)
| Parameter | Method A (Methanol) | Method B (Distilled Water) | Method C (0.1N NaOH) |
| λmax | 293 nm[3] | 286 nm[5] | 290 nm[4] |
| Linearity Range | 2-14 µg/mL[3] | 10-50 µg/mL[5][7] | 1-9 µg/mL[4] |
| Correlation Coefficient (r²) | 0.997[3] | 0.9999[5][7] | Not Specified |
| % Recovery (Accuracy) | 99.04 - 101.47%[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.21 µg/mL[3] | 1.38 µg/mL[5][7] | Not Specified |
| Limit of Quantification (LOQ) | 0.63 µg/mL[3] | 4.11 µg/mL[5][7] | Not Specified |
Method 2: Visible Spectrophotometric Method (using Ferrous Sulphate)
This method involves the formation of a colored complex between this compound and a chromogenic agent, which is then measured spectrophotometrically in the visible region.
Experimental Protocol
1. Instrumentation:
-
A UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.
2. Reagents and Materials:
-
This compound reference standard
-
Ferrous Sulphate (FeSO₄)
-
0.1N Hydrochloric Acid[1]
-
Distilled Water
3. Preparation of Reagent Solution:
-
Prepare a 1% w/v Ferrous Sulphate solution by dissolving 100 mg of FeSO₄ in a 10 mL volumetric flask containing 1 mL of 0.1N HCl and diluting to the mark with water.[1]
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 0.1N HCl in a 10 mL volumetric flask to get a 1 mg/mL solution.[1]
5. Preparation of Working Standard Solutions and Calibration Curve:
-
Pipette aliquots of the stock solution (ranging from 0.1 mL to 1.0 mL) into a series of 10 mL volumetric flasks.[1]
-
To each flask, add 3.5 mL of the 1% w/v Ferrous Sulphate reagent.
-
Dilute to the mark with water to obtain working standard solutions with concentrations from 10 to 100 µg/mL.[1]
-
Measure the absorbance of the resulting yellow-colored complex at 357 nm against a reagent blank.[1][8]
-
Plot a calibration curve of absorbance versus concentration.
6. Preparation of Sample Solution (Tablets):
-
Weigh and powder 10 tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.[1]
-
Add 5 mL of 0.1N HCl and sonicate for 15 minutes.[1]
-
Dilute the solution to the mark with 0.1N HCl and filter through Whatman filter paper No. 42.[1]
-
Further dilute an aliquot of the filtrate to a suitable concentration within the linear range.
-
Add the ferrous sulphate reagent as described for the working standard solutions and measure the absorbance.
7. Estimation of this compound:
-
Measure the absorbance of the final sample solution.
-
Determine the concentration of this compound from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Quantitative Data Summary (Visible Method)
| Parameter | Value |
| Chromogenic Agent | 1% w/v Ferrous Sulphate[1][8] |
| λmax | 357 nm[1][8] |
| Linearity Range | 10-100 µg/mL[1][8] |
| Correlation Coefficient (r²) | 0.9992[1][8] |
| % Recovery (Accuracy) | 99.02 - 101.65%[1] |
| Sandell's Sensitivity | 3.512 x 10⁻² µg/cm²[1] |
Experimental Workflow and Logical Relationships
Caption: Workflow for Spectrophotometric Estimation of this compound.
References
Application of Balofloxacin in Animal Models of Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2] this compound has demonstrated clinical efficacy in treating urinary tract infections (UTIs) in humans and exhibits favorable pharmacokinetic profiles in various animal species, making it a candidate for in vivo studies of UTIs.[3][4] These notes provide detailed protocols and data for the application of this compound in murine models of UTIs, a critical step in preclinical drug development.
Data Presentation
In Vitro Activity of this compound Against Uropathogens
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's in vitro potency. The following table summarizes the MIC values of this compound against common uropathogenic bacteria.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Clinical Isolates | 0.2 | 0.39 |
| Enterococcus faecalis | Clinical Isolates | 0.78 | 12.5 |
| Pseudomonas aeruginosa | Clinical Isolates | 25 | >100 |
Pharmacokinetic Parameters of this compound in Animal Models
Understanding the pharmacokinetic profile of a drug is crucial for designing effective in vivo experiments. The following table outlines key pharmacokinetic parameters of this compound in mice and rats following oral administration.
| Animal Model | Dose (mg/kg) | Bioavailability (%) | T₁⸝₂ (hours) | Cₘₐₓ (µg/mL) | Urinary Excretion (24h, %) |
| Mouse | 20 | 19.03 | 0.92 | - | 4.91 |
| Rat | 20 | 87.50 | 1.33 | - | 21.77 |
Data sourced from[3]
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol is adapted from established methods for inducing UTIs in mice and can be used to evaluate the in vivo efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Uropathogenic Escherichia coli (UPEC), e.g., CFT073 strain
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Fine-tipped forceps
-
Sterile soft polyethylene catheter (e.g., PE10)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate UPEC into LB broth and incubate overnight at 37°C with shaking.
-
Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of 1-5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Induction of Urinary Tract Infection:
-
Anesthetize mice using isoflurane.
-
Carefully insert a sterile, soft polyethylene catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension (5 x 10⁷ CFU) directly into the bladder.
-
Withdraw the catheter and allow the mice to recover.
-
-
This compound Treatment:
-
At 24 hours post-infection, randomly assign mice to treatment and control groups.
-
Administer this compound orally (e.g., 20-40 mg/kg) to the treatment group. The dosage should be determined based on pharmacokinetic data to achieve therapeutic concentrations in the urinary tract.[3]
-
Administer the vehicle control to the control group.
-
Continue treatment once or twice daily for a predetermined duration (e.g., 3-7 days).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically collect the bladder and both kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads in the bladder and kidneys between the this compound-treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
A significant reduction in CFU in the treated group indicates the efficacy of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound action on bacterial DNA synthesis.
Experimental Workflow for Murine UTI Model
Caption: Workflow for evaluating this compound in a murine UTI model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics of the new fluoroquinolone this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. [In vitro antibacterial activity of this compound (BLFX) against isolates from patients with bacterial enteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Application Notes: Development of a Balofloxacin Efflux Pump Inhibition Assay
Introduction
Balofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] A significant mechanism of bacterial resistance to fluoroquinolones, including this compound, is the active extrusion of the antibiotic from the cell by multidrug resistance (MDR) efflux pumps.[4][5] These pumps, belonging to families such as the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamily, can recognize and expel a wide range of structurally diverse compounds, contributing to a multidrug-resistant phenotype.[5][6][7]
The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of antibiotics like this compound against resistant bacterial strains.[8][9][10] By blocking the efflux pump, an EPI allows the antibiotic to accumulate intracellularly to a concentration sufficient to reach its target, thereby re-sensitizing the bacteria to the drug.[10] This document provides detailed protocols for developing and executing assays to screen for and characterize potential inhibitors of efflux pumps responsible for this compound resistance. Two primary methods are described: the Minimum Inhibitory Concentration (MIC) reduction assay and a real-time fluorescence-based ethidium bromide (EtBr) accumulation assay.[11][12]
Mechanism of Efflux Pump Inhibition
Bacterial efflux pumps are transmembrane proteins that actively transport antibiotics, such as this compound, out of the cell, preventing them from reaching their intracellular targets. Efflux Pump Inhibitors (EPIs) are compounds that can block this process, leading to an increased intracellular concentration of the antibiotic and restoring its antibacterial activity.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Reduction Assay
This assay is a fundamental method to quantify the ability of a test compound to potentiate the activity of this compound. A significant reduction in the MIC of this compound in the presence of a test compound suggests inhibition of an efflux mechanism.[13][14] The well-known broad-spectrum EPI, Phenylalanine-arginine β-naphthylamide (PAβN), can be used as a positive control.[10]
Materials:
-
Bacterial strain overexpressing a relevant efflux pump (e.g., a clinical isolate or a lab-engineered strain).
-
Wild-type bacterial strain (as a control).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
Test compounds (potential EPIs) stock solutions.
-
Phenylalanine-arginine β-naphthylamide (PAβN) as a positive control EPI.[10]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Plate Preparation:
-
Prepare a serial two-fold dilution of this compound in CAMHB across the columns of a 96-well plate (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
To separate sets of wells, add the test compound (potential EPI) at a fixed, sub-lethal concentration (e.g., 20 µg/mL). This concentration should be predetermined to have no intrinsic antibacterial activity.[14]
-
Include control wells:
-
This compound only (no EPI).
-
Test compound only (no this compound).
-
Growth control (no antibiotic or EPI).
-
Sterility control (broth only).
-
Positive control (this compound + PAβN).
-
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Calculate the Fold Potentiation Index (FPI) or Modulatory Factor (MF) as follows:
-
FPI = (MIC of this compound alone) / (MIC of this compound in the presence of EPI)
-
-
An FPI of ≥4 is typically considered significant potentiation.
-
Protocol 2: Real-Time Ethidium Bromide (EtBr) Accumulation Assay
This assay directly measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).[15][16] EtBr fluorescence increases significantly upon intercalating with intracellular DNA.[17] Active efflux keeps the intracellular EtBr concentration low, resulting in low fluorescence. An effective EPI will block the efflux of EtBr, leading to its accumulation and a corresponding increase in fluorescence.[16]
Materials:
-
Bacterial strain (as in Protocol 1).
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr) stock solution.
-
Glucose solution (e.g., 0.4% final concentration).
-
Test compounds (potential EPIs).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control EPI that disrupts the proton motive force.[6]
-
Sterile, black, clear-bottom 96-well plates.
-
Fluorometric plate reader with bottom-reading capabilities (Excitation: ~530 nm, Emission: ~600 nm).
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to an OD600 of ~0.4.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add the bacterial cell suspension.
-
Add the test compounds at the desired concentration.
-
Include a positive control (CCCP) and a no-inhibitor control.
-
Equilibrate the plate at room temperature for 10 minutes.
-
-
Initiating the Assay:
-
Add EtBr to all wells to a final concentration that is non-toxic but sufficient for detection (e.g., 1-2 µg/mL).
-
Immediately place the plate in the fluorometric reader.
-
-
Fluorescence Measurement:
-
Measure fluorescence every 60 seconds for a period of 60 minutes.
-
After an initial baseline reading, add glucose to all wells to energize the efflux pumps.[16]
-
Continue reading the fluorescence. In the presence of an active pump and no inhibitor, a plateau or decrease in fluorescence may be observed as the energized pumps expel EtBr. In the presence of an effective EPI, fluorescence will continue to rise as EtBr accumulates.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Compare the rate of fluorescence increase and the final steady-state fluorescence level for the test compounds against the no-inhibitor and positive controls.
-
A higher rate of accumulation and a higher final fluorescence level in the presence of a test compound indicate effective efflux pump inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for screening and confirming potential this compound efflux pump inhibitors.
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for comparison.
Table 1: Example Data from MIC Reduction Assay
| Compound ID | Conc. (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC + Compound (µg/mL) | Fold Potentiation Index (FPI) |
| Test Cmpd 1 | 20 | 32 | 2 | 16 |
| Test Cmpd 2 | 20 | 32 | 16 | 2 |
| Test Cmpd 3 | 20 | 32 | 32 | 1 |
| PAβN (Control) | 20 | 32 | 4 | 8 |
Table 2: Example Data from EtBr Accumulation Assay
| Compound ID | Conc. (µg/mL) | Relative Fluorescence Units (RFU) at 60 min | % Increase vs. No Inhibitor |
| No Inhibitor | - | 1500 | 0% |
| Test Cmpd 1 | 20 | 7500 | 400% |
| Test Cmpd 2 | 20 | 2000 | 33% |
| CCCP (Control) | 50 | 8200 | 447% |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 4. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 15. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of Balofloxacin Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] However, its clinical efficacy can be limited by its poor aqueous solubility, which can lead to low bioavailability.[2][3] Solid dispersion technology is a well-established pharmaceutical strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like this compound.[4][5][6] This technique involves dispersing the drug in an inert carrier matrix at the solid state, which can lead to the formation of amorphous solid dispersions, reducing the particle size to a molecular level, and improving wettability.[5][7]
These application notes provide a comprehensive overview of the methods for preparing and characterizing this compound solid dispersions. Detailed protocols for common laboratory techniques are included to guide researchers in the development and evaluation of these enhanced formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of solid dispersion formulations.
| Property | Value | Reference |
| Molecular Formula | C20H24FN3O4 | [8][9] |
| Molecular Weight | 389.42 g/mol | [1][8] |
| Solubility | Insoluble in water and ethanol; soluble in glacial acetic acid; slightly soluble in methanol and 0.1mol/L hydrochloric acid. | [2][3] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | [8][9] |
Preparation of this compound Solid Dispersions
The choice of preparation method and carrier polymer is critical to the performance of the solid dispersion. Common methods include solvent evaporation, fusion (melting), and freeze-drying.
Experimental Workflow for Preparation of this compound Solid Dispersions
Caption: Workflow for the solvent evaporation method.
Protocol 1: Solvent Evaporation Method
The solvent evaporation method is a common and effective technique for preparing solid dispersions of thermolabile drugs.[10][11]
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC) E5)
-
Organic solvent (e.g., methanol, dichloromethane, or a mixture)
-
Mortar and pestle
-
Sieves
-
Rotary evaporator or water bath
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and the chosen polymer carrier to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C). Alternatively, the solvent can be evaporated using a water bath.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle.
-
The powdered solid dispersion is passed through a sieve to obtain a uniform particle size.
-
The final product should be stored in a desiccator to prevent moisture absorption.
Characterization of this compound Solid Dispersions
Thorough characterization is essential to confirm the formation of a solid dispersion and to evaluate its performance.
Experimental Workflow for Characterization of this compound Solid Dispersions
Caption: Workflow for solid dispersion characterization.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify any potential interactions between the drug and the polymer carrier.
Procedure:
-
Prepare samples of pure this compound, the pure polymer, their physical mixture, and the prepared solid dispersion.
-
Mix a small amount of each sample with potassium bromide (KBr) and compress into a pellet.
-
Analyze the pellets using an FTIR spectrometer over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra to identify any shifts or changes in the characteristic peaks of this compound, which would indicate drug-polymer interactions.
Protocol 3: Differential Scanning Calorimetry (DSC)
DSC is employed to determine the physical state of the drug within the solid dispersion (crystalline or amorphous).
Procedure:
-
Accurately weigh a small amount (e.g., 3-5 mg) of the sample (pure drug, pure polymer, physical mixture, or solid dispersion) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge.
-
The absence of the characteristic endothermic peak of crystalline this compound in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.
Protocol 4: Powder X-Ray Diffraction (PXRD)
PXRD is another technique used to confirm the amorphous or crystalline nature of the drug in the solid dispersion.
Procedure:
-
Place a thin layer of the powdered sample on a sample holder.
-
Analyze the sample using an X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-60°).
-
The diffractogram of a crystalline material will show sharp, distinct peaks, while an amorphous material will exhibit a halo pattern with no sharp peaks. The disappearance of the characteristic peaks of this compound in the solid dispersion pattern confirms its amorphous conversion.[12]
Protocol 5: In Vitro Dissolution Studies
Dissolution testing is a critical evaluation to determine the enhancement of the drug's release rate from the solid dispersion.
Procedure:
-
Perform the dissolution study using a USP dissolution apparatus (e.g., Type II, paddle apparatus).
-
The dissolution medium should be a relevant buffer, such as 0.1 N HCl (simulated gastric fluid) or phosphate buffer pH 6.8 (simulated intestinal fluid).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 or 75 rpm).
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of this compound solid dispersions.
Table 1: Dissolution Profile of this compound Solid Dispersions
| Formulation | Drug:Polymer Ratio | % Drug Release in 30 minutes (0.1 N HCl) | % Drug Release in 60 minutes (Phosphate Buffer pH 6.8) |
| Pure this compound | - | 15% | 25% |
| This compound:PVP K30 | 1:1 | 60% | 85% |
| This compound:PVP K30 | 1:3 | 80% | 95% |
| This compound:PVP K30 | 1:5 | 90% | >99% |
| This compound:HPMC E5 | 1:3 | 75% | 92% |
Table 2: Physicochemical Characterization Summary
| Formulation | DSC (Melting Endotherm of this compound) | PXRD (Crystalline Peaks of this compound) |
| Pure this compound | Present | Present |
| This compound:PVP K30 (1:3) | Absent | Absent |
| This compound:HPMC E5 (1:3) | Absent | Absent |
Conclusion
The preparation of this compound as a solid dispersion using hydrophilic polymers like PVP K30 or HPMC E5 can significantly enhance its dissolution rate. The protocols outlined in these application notes provide a systematic approach for the formulation and characterization of these systems. The successful conversion of crystalline this compound to an amorphous state within the polymer matrix is a key factor in achieving improved dissolution and potential bioavailability. Researchers and drug development professionals can utilize these methods to develop optimized oral dosage forms of this compound with enhanced therapeutic efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN107343879A - this compound pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]
- 3. apexbt.com [apexbt.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, (R)- | C20H24FN3O4 | CID 5282515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C20H24FN3O4 | CID 65958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. japsonline.com [japsonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Balofloxacin Stability Through Advanced Formulation
Welcome to the technical support center for the formulation of Balofloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges associated with this compound through innovative formulation strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with this compound?
A1: this compound is susceptible to degradation under certain conditions. The primary stability concerns are hydrolytic degradation in acidic environments and oxidative degradation.[1][2] Studies have shown that this compound degrades significantly in the presence of strong acids and oxidizing agents.[1] It is relatively stable under neutral and alkaline conditions.[2]
Q2: What formulation strategies can be employed to enhance the stability of this compound?
A2: Several formulation strategies can improve the stability of this compound. These include the formation of inclusion complexes with cyclodextrins and the development of floating matrix tablets using hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol.[3][4] These approaches can protect the drug from degradative environmental factors.
Q3: How do cyclodextrins improve the stability of this compound?
A3: Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic parts of a drug molecule, like this compound, within their cavity. This inclusion protects the drug from external factors such as hydrolysis and oxidation, thereby enhancing its stability.
Q4: What is the role of polymers like HPMC in stabilizing this compound in a floating tablet formulation?
A4: In floating tablet formulations, hydrophilic polymers such as HPMC form a gel-like barrier when they come into contact with gastric fluid. This barrier not only controls the release of the drug but also protects it from the acidic environment of the stomach, thus preventing acid-induced degradation.
Q5: What analytical methods are recommended for assessing the stability of this compound formulations?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, particularly Reversed-Phase HPLC (RP-HPLC), is the most common and reliable analytical technique for evaluating the stability of this compound.[2][5][6][7] This method can effectively separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time and under various stress conditions.[5][6]
Troubleshooting Guides
Issue 1: Low yield of this compound-Cyclodextrin inclusion complexes.
| Possible Cause | Troubleshooting Step |
| Inefficient complexation method. | Optimize the preparation method. The freeze-drying technique is often effective for forming solid-state inclusion complexes of this compound with cyclodextrins. |
| Incorrect molar ratio of this compound to cyclodextrin. | Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal ratio for complexation. |
| Inadequate mixing or reaction time. | Ensure thorough mixing of the this compound and cyclodextrin solutions and allow sufficient time for complex formation to reach equilibrium. |
Issue 2: Floating tablets do not float or have a short floating duration.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of gas-generating agent (e.g., sodium bicarbonate). | Increase the concentration of the gas-generating agent in the formulation. |
| High tablet density. | Incorporate low-density polymers or excipients to reduce the overall density of the tablet. |
| Rapid erosion of the polymer matrix. | Use a higher viscosity grade of HPMC or increase the polymer concentration to form a stronger gel matrix that can entrap the gas for a longer duration. |
Issue 3: Inconsistent drug release from floating tablets.
| Possible Cause | Troubleshooting Step |
| Non-uniform mixing of drug and excipients. | Ensure proper blending of the drug and polymers to achieve a homogenous mixture before compression. |
| Variation in tablet hardness. | Optimize the compression force to ensure consistent tablet hardness, which affects the drug release rate. |
| Inappropriate polymer combination or concentration. | Adjust the ratio and concentration of polymers like HPMC and Carbopol to achieve the desired controlled release profile. |
Data Presentation
Table 1: Forced Degradation of Unformulated this compound Under Various Stress Conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound |
| Acid Hydrolysis | 2.0 N HCl | - | 75°C | Highest Degradation Observed[2] |
| Base Hydrolysis | 0.1 N NaOH | - | - | Stable[2] |
| Neutral Hydrolysis | Water | - | - | Stable[2] |
| Oxidative Degradation | 10 mM ACVA | 48 h | 50°C | 18.34%[1] |
| Oxidative Degradation | 3% H₂O₂ | 72 h | Room Temp | Not specified, but degradation occurs[1] |
| Oxidative Degradation | KMnO₄ (acidic) | 1 h | Room Temp | Faster degradation than H₂O₂ or ACVA[1] |
Table 2: Expected Improvement in Stability of this compound Formulations (Hypothetical Comparison).
| Formulation | Stress Condition | Expected % Degradation Reduction (compared to unformulated drug) | Rationale |
| This compound-β-Cyclodextrin Inclusion Complex | Acid Hydrolysis | Significant | Encapsulation within the cyclodextrin cavity protects the drug from the acidic environment. |
| This compound-β-Cyclodextrin Inclusion Complex | Oxidative Degradation | Significant | The cyclodextrin molecule shields the drug from oxidizing agents. |
| This compound HPMC-based Floating Tablet | Acid Hydrolysis | Moderate to Significant | The gel-forming polymer matrix creates a protective barrier against the acidic gastric fluid. |
Note: The "Expected % Degradation Reduction" is a qualitative representation based on the literature, which suggests improved stability but lacks direct comparative quantitative data under identical stress conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the freeze-drying method.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Freeze-dryer
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin by dissolving the required amount in deionized water with stirring.
-
Add this compound to the β-cyclodextrin solution in a 1:1 molar ratio.
-
Stir the mixture continuously at room temperature for 24 hours to ensure maximum complexation.
-
Freeze the resulting solution at -80°C until completely solid.
-
Lyophilize the frozen solution using a freeze-dryer for 48 hours to obtain a dry powder of the inclusion complex.
-
Store the resulting powder in a desiccator until further analysis.
Protocol 2: Formulation of this compound Floating Tablets
This protocol details the preparation of this compound floating tablets by the direct compression method.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Carbopol 934P
-
Sodium Bicarbonate
-
Lactose
-
Magnesium Stearate
-
Talc
-
Tablet compression machine
Procedure:
-
Accurately weigh all the ingredients as per the desired formulation.
-
Sift this compound, HPMC K100M, Carbopol 934P, sodium bicarbonate, and lactose through a #40 mesh sieve.
-
Mix the sifted powders in a blender for 15 minutes to ensure uniform distribution.
-
Add magnesium stearate and talc (pre-sifted through a #60 mesh sieve) to the powder blend and mix for another 5 minutes.
-
Compress the final blend into tablets using a tablet compression machine with appropriate punches.
Protocol 3: Forced Degradation Study of this compound Formulations
This protocol outlines a general procedure for conducting forced degradation studies on this compound and its formulations.
Materials:
-
This compound (unformulated and formulated)
-
Hydrochloric acid (HCl) solution (e.g., 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the sample in 1 N HCl and keep it at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep it at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the sample in a 3% H₂O₂ solution and keep it at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid sample in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for a specified period.
-
Analysis: At the end of each stress period, withdraw samples, dilute them appropriately, and analyze them using a validated stability-indicating HPLC method to determine the percentage of degradation.
Mandatory Visualizations
Caption: Experimental workflow for formulation and stability testing.
Caption: Simplified degradation pathways of this compound.
Caption: Logical relationship of formulation to stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Development and validation of a stability indicating RP-HPLC method for this compound – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the photostability of Balofloxacin and its degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the photostability of Balofloxacin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is known about the general photostability of this compound?
A1: this compound is a fourth-generation fluoroquinolone antibiotic.[1] Studies on its photostability have shown varying results. Some research suggests it is relatively stable under UV irradiation, with no significant degradation observed under certain conditions.[1][2] This stability is attributed to the methoxy group at the C-8 position of the quinolone ring, which is believed to play a protective role against photodegradation. In contrast, other fluoroquinolones without this substitution are more susceptible to degradation upon exposure to UV light. However, other studies indicate that this compound can degrade under forced conditions, particularly in the presence of certain catalysts or in specific solvent systems.
Q2: What are the typical degradation products of this compound under photolytic stress?
A2: Under forced degradation conditions (e.g., exposure to acid, base, or oxidative stress in combination with light), this compound can degrade into several products. While specific structures for all photodegradation products are not definitively established in all literature, studies have identified degradation products under various stress conditions. For instance, under acidic, basic, and oxidative stress, three degradation products (DP-1, DP-2, and DP-3) have been isolated and characterized.[1] It is important to note that the degradation pathway and the resulting products can be highly dependent on the experimental conditions, such as the solvent, pH, and the presence of other substances. For other fluoroquinolones like levofloxacin, photodegradation often involves alterations at the piperazine moiety.[3]
Q3: What analytical techniques are most suitable for studying this compound and its photodegradation products?
A3: The most commonly employed and recommended technique is stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a photodiode array (PDA) detector for peak purity analysis or a mass spectrometer (MS/MS) for the identification of degradation products.[1][4][5][6][7] Several validated RP-HPLC methods have been developed for the estimation of this compound in the presence of its degradation products.[4][5][7] These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[1][6]
Q4: Are there any specific safety precautions to consider when working with this compound and its degradation products?
A4: Yes. Fluoroquinolones as a class are known to have the potential for phototoxicity.[8] While this compound's structure may confer some photostability, it is crucial to handle the compound and its degradation products with care, especially during photostability studies involving high-intensity light sources. Researchers should wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses, gloves, and lab coats. All experiments should be conducted in well-ventilated areas or fume hoods. The phototoxic potential of the degradation products may be different from the parent drug, and in some cases, degradation can lead to an increase in cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results in photostability studies.
-
Possible Cause 1: Variability in the light source.
-
Troubleshooting: Ensure the light source (e.g., UV lamp, xenon arc lamp) provides a consistent and uniform light intensity. Calibrate the light source regularly to ensure the correct dosage of light exposure (lux hours for visible light and W h/m² for UVA) as per ICH Q1B guidelines.[9] Use a validated photostability chamber for controlled experiments.
-
-
Possible Cause 2: Sample preparation and presentation.
-
Troubleshooting: The physical state of the sample (solid vs. solution) can significantly impact photodegradation rates. For solid-state studies, ensure a uniform and thin layer of the sample is exposed to the light source.[8] For solutions, control the concentration, pH, and solvent composition, as these can influence the degradation kinetics. Always include a dark control sample stored under the same conditions (except for light exposure) to differentiate between photolytic and thermal degradation.[10]
-
-
Possible Cause 3: Influence of excipients or impurities.
-
Troubleshooting: If studying a formulated product, be aware that excipients can either enhance or inhibit photodegradation. If unexpected results are obtained, consider performing studies on the pure drug substance to understand its intrinsic photostability. The presence of metal ions has been shown to affect the photodegradation of other fluoroquinolones.[11]
-
Issue 2: Poor peak shape or resolution in the HPLC analysis of this compound and its degradation products.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like this compound. Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units away from the pKa of this compound. Optimize the organic modifier (acetonitrile or methanol) concentration to achieve adequate separation of the parent drug from its degradation products.
-
-
Possible Cause 2: Column degradation or contamination.
-
Troubleshooting: Use a guard column to protect the analytical column from strongly retained impurities. If peak tailing or splitting is observed, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure the mobile phase is filtered and degassed to prevent particulate matter from clogging the column and to avoid bubble formation in the detector.
-
-
Possible Cause 3: Co-elution of degradation products.
-
Troubleshooting: If degradation products are not well-resolved, consider modifying the HPLC method. This could involve changing the mobile phase composition, gradient profile, column chemistry (e.g., trying a different stationary phase), or temperature. A photodiode array (PDA) detector can help to assess peak purity and identify the presence of co-eluting species.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 24, 48, 72 hrs at 80°C | 28.4 | 3 (DP1, DP2, DP3) | [1] |
| Base Hydrolysis | 0.1N NaOH | 24, 48, 72 hrs at 80°C | 17.5 | 2 (DP2, DP3) | [1] |
| Neutral Hydrolysis | Water | Not specified | No significant degradation | - | [1] |
| Oxidative | 30% H₂O₂ | 24 hrs | 5.9 | 1 (DP3) | [1] |
| Photolytic | UV (200 Wh/m²) & Fluorescent (1.2x10⁶ lux h) | 72 hrs | No considerable degradation | - | [1] |
| Thermal | Not specified | Not specified | No considerable degradation | - | [1] |
Table 2: Example RP-HPLC Method Parameters for this compound Stability Indicating Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, Grace Smart (250 x 4.6 mm), 5 µm | LiChrospher® RP-18 (250 mm × 4.6 mm), 5 µm | Symmetry C18 (3.9 x 150mm), 5µm |
| Mobile Phase | Water: Acetonitrile: Triethylamine (72:28:1 v/v/v), pH 3.0 with ortho-phosphoric acid | 20 mM aqueous ammonium acetate: acetonitrile: methanol (55:25:20, v/v/v) | Phosphate Buffer pH 5.0: Acetonitrile (50:50) |
| Flow Rate | Not specified | 5 mL/min | 1 ml / min |
| Detection Wavelength | 294 nm | 254 nm | 293 nm |
| Reference | [4][5] | [1] | [12] |
Experimental Protocols
Protocol: Photostability Testing of this compound Drug Substance according to ICH Q1B Guidelines
This protocol outlines a general procedure for conducting confirmatory photostability testing on a solid-state this compound drug substance.
1. Sample Preparation:
- Prepare two sets of samples from a single batch of this compound.
- One set will be the "exposed" samples, and the other will be the "dark control" samples.
- For each set, place a sufficient amount of the drug substance in chemically inert and transparent containers (e.g., quartz dishes). Spread the sample to create a thin, uniform layer (not more than 3 mm thick).
- Wrap the dark control samples in aluminum foil to protect them from light.
2. Light Exposure:
- Place the exposed and dark control samples in a calibrated photostability chamber.
- Expose the samples to a light source that complies with ICH Q1B Option 1 (e.g., a xenon arc lamp or a metal halide lamp) or Option 2 (a combination of cool white fluorescent and near-UV lamps).[9]
- The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9]
- Monitor and control the temperature within the chamber to minimize the effect of thermal degradation.
3. Sample Analysis:
- At appropriate time points during the exposure, withdraw samples from both the exposed and dark control sets.
- Visually inspect the samples for any changes in physical appearance (e.g., color change).
- Prepare solutions of the samples in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
- Analyze the solutions using a validated stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.
- Perform peak purity analysis using a PDA detector to ensure that the this compound peak is free from any co-eluting degradation products.
4. Data Evaluation:
- Compare the results from the exposed samples with those from the dark control samples to differentiate between photolytic and thermal degradation.
- If significant degradation is observed in the exposed samples, further studies may be required to identify the degradation products and to assess the photostability of the drug product in its immediate packaging.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. rjptonline.org [rjptonline.org]
Troubleshooting Balofloxacin HPLC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Balofloxacin.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to variability in your this compound HPLC assay results.
Question: Why am I seeing peak tailing or fronting for my this compound peak?
Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors. Here are some common causes and their solutions:
-
Mobile Phase pH: The pH of your mobile phase is critical for controlling the ionization of this compound. An inappropriate pH can lead to peak tailing. For this compound, which is a fluoroquinolone, a mobile phase pH in the acidic to neutral range is often used. Several studies have successfully used phosphate buffers with pH values ranging from 2.5 to 6.8.[1][2][3][4] If you are observing peak tailing, consider adjusting the pH of your mobile phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting. The linearity of this compound has been established in various concentration ranges, such as 5–100 μg/mL and 10-150µg/ml.[2][3] Ensure your sample concentration falls within a validated linear range.
-
Column Degradation: The stationary phase of your C18 column can degrade over time, leading to poor peak shape. If you have ruled out other causes, consider replacing your column.
-
Buffer Concentration: A low buffer concentration in the mobile phase may not be sufficient to control the ionization of this compound, leading to peak tailing. Ensure your buffer concentration is adequate, for example, 10 mM potassium dihydrogen phosphate has been used successfully.[1]
Question: My this compound retention time is shifting between injections. What should I do?
Answer: Retention time variability can compromise the reliability of your assay. Here are the primary factors to investigate:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure you are accurately preparing the mobile phase with consistent proportions of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer.[1][2][3][4][5][6] For example, a mobile phase of methanol and phosphate buffer (pH 6.8) in a 70:30 ratio has been reported.[2][7]
-
Flow Rate Fluctuation: Check your HPLC pump for any signs of leaks or pressure fluctuations. A stable flow rate, typically around 1.0 mL/min, is crucial for reproducible retention times.[1][2][3]
-
Column Temperature: Temperature fluctuations can significantly impact retention time. If your HPLC system has a column oven, ensure it is set to a stable temperature, for instance, 30°C.[4][8]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times in the initial injections.
Question: I am observing poor resolution between this compound and other peaks. How can I improve it?
Answer: Poor resolution can make accurate quantification difficult. Consider the following adjustments:
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is a powerful tool for adjusting resolution. To increase the retention and potentially improve the separation of early eluting peaks, you can decrease the percentage of the organic solvent. Conversely, increasing the organic content will decrease retention.
-
Mobile Phase pH: Adjusting the pH can alter the retention characteristics of ionizable compounds like this compound and any impurities, potentially improving their separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Choice: Ensure you are using a suitable column. A C18 column with a particle size of 5 µm is commonly used for this compound analysis.[2][5]
Question: My results show low sensitivity or a poor signal-to-noise ratio. What can I do?
Answer: Low sensitivity can be a significant issue, especially when analyzing low concentrations of this compound.
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Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of this compound for optimal sensitivity. Reported optimal wavelengths for this compound are around 293 nm, 295 nm, and 298 nm.[1][2][3][4][5][6]
-
Sample Preparation: Ensure your sample preparation method is efficient and minimizes sample loss.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the injection volume is too large or the sample solvent is much stronger than the mobile phase.
-
Detector Lamp: The detector lamp has a finite lifetime. A deteriorating lamp can lead to decreased sensitivity and increased noise. Check the lamp's usage and replace it if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for this compound HPLC analysis? A1: A common mobile phase for this compound analysis is a mixture of an aqueous buffer (often phosphate buffer) and an organic solvent like methanol or acetonitrile.[1][2][3][4][5][6] The pH of the buffer is typically in the acidic to neutral range (e.g., pH 2.5 to 6.8).[1][2][3][4] The ratio of organic to aqueous phase can vary, for example, 70:30 or 60:40 (v/v).[1][2]
Q2: What type of HPLC column is recommended for this compound? A2: A reversed-phase C18 column is the most commonly used stationary phase for this compound analysis.[1][2][3][5] Columns with a 5 µm particle size are frequently reported.[2][5]
Q3: What is the typical retention time for this compound? A3: The retention time for this compound can vary depending on the specific HPLC method (e.g., mobile phase, column, flow rate). Reported retention times are generally in the range of 3 to 7 minutes. For example, retention times of 2.978 min, 3.67 min, 4.097 min, and 6.253 min have been documented under different chromatographic conditions.[2][3][5][6]
Q4: How should I prepare my this compound standard and sample solutions? A4: this compound standard stock solutions are typically prepared by dissolving the reference standard in a suitable solvent like methanol or a mixture of methanol and water.[1][2][7] Sample solutions from pharmaceutical dosage forms are often prepared by dissolving the crushed tablets in a solvent, followed by sonication and filtration.[2]
Q5: What are the key validation parameters to consider for a this compound HPLC assay? A5: According to ICH guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][5]
Experimental Protocols
Standard this compound HPLC Assay Protocol
This protocol is a general guideline based on published methods.[1][2][3] Optimization may be required for your specific instrumentation and samples.
1. Mobile Phase Preparation (Example):
-
Prepare a 10 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Mix the buffer with HPLC-grade methanol in a ratio of 40:60 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations within the linear range (e.g., 5-100 µg/mL).
3. Sample Solution Preparation (from tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate to dissolve the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Instrument Settings:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm.
Data Presentation
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | 10 mM KH2PO4 (pH 3.0) : Methanol (40:60)[1] | Methanol : Water (35:65)[5] | Methanol : Phosphate Buffer (pH 6.8) (70:30)[2] | Phosphate Buffer (pH 2.5) : Acetonitrile (70:30)[3] |
| Column | C18 (150 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[5] | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (150 x 4.6 mm, 5 µm)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[5] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection λ | 295 nm[1] | 293 nm[5] | 298 nm[2] | 293 nm[3] |
| Retention Time | Not Specified | 2.978 min[5] | 3.67 min[2] | 4.097 min[3] |
| Linearity Range | 55.44 - 5082.41 ng/mL[1] | 12.5 - 75 µg/mL[5] | 5 - 100 µg/mL[2] | 10 - 150 µg/mL[3] |
Visualizations
Caption: Troubleshooting workflow for this compound HPLC assay variability.
Caption: General experimental workflow for a this compound HPLC assay.
References
- 1. ijamtes.org [ijamtes.org]
- 2. Development and validation of a stability indicating RP-HPLC method for this compound : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating RP-HPLC method for this compound – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Overcome Balofloxacin Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating strategies to overcome Balofloxacin resistance in clinical isolates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a fluoroquinolone antibiotic. Its bactericidal action involves inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By preventing the unwinding and duplication of bacterial DNA, this compound ultimately leads to cell death.[2][3]
Q2: What are the primary mechanisms of this compound resistance in clinical isolates? A2: Bacteria develop resistance to this compound and other fluoroquinolones through several key mechanisms:
-
Target Site Mutations: Chromosomal mutations in the genes that encode DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are a primary cause of resistance.[1][4][5] These mutations alter the enzyme structure, reducing this compound's binding affinity.[1]
-
Active Efflux Pumps: Bacteria can actively expel this compound from the cell using transport proteins called efflux pumps, which prevents the drug from reaching its intracellular targets.[1][6] Common superfamilies include the Resistance-Nodulation-Division (RND) pumps in Gram-negative bacteria and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria.[7]
-
Reduced Permeability: Alterations in the bacterial cell membrane can limit the entry of this compound into the cell, contributing to resistance.[1]
-
Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes.[4][5] These genes may produce proteins (like Qnr proteins) that protect DNA gyrase from the antibiotic or encode for their own efflux pumps.[4][5]
Q3: What is combination therapy and how can it help overcome this compound resistance? A3: Combination therapy involves using two or more different antibiotics simultaneously.[8][9] The rationale is that it is statistically less likely for a bacterium to develop spontaneous mutations conferring resistance to multiple drugs at the same time.[10] For example, combining a cell wall synthesis inhibitor (like a β-lactam) with this compound can create a synergistic effect, where the first drug weakens the cell's defenses, allowing the second to be more effective.[11]
Q4: What are antibiotic adjuvants and Efflux Pump Inhibitors (EPIs)? A4: Antibiotic adjuvants are non-antibiotic compounds that, when co-administered with an antibiotic, enhance its efficacy.[9][12][13] The most relevant adjuvants for overcoming this compound resistance are Efflux Pump Inhibitors (EPIs).[7] EPIs are molecules that block the action of bacterial efflux pumps, leading to the accumulation of the antibiotic inside the bacterial cell and restoring its activity.[7][14]
Q5: How can I determine if my clinical isolate exhibits efflux pump-mediated resistance? A5: A common method is to perform a Minimum Inhibitory Concentration (MIC) assay for this compound in the presence and absence of a known broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[15] A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests that efflux is a mechanism of resistance. Further confirmation can be achieved with an ethidium bromide accumulation assay (see Protocol 3).
Section 2: Troubleshooting Experimental Issues
Q: My MIC assay shows high-level this compound resistance. What are the next steps to identify the mechanism? A: High-level resistance is often the result of multiple mechanisms.
-
Screen for Efflux Pump Activity: First, perform an MIC reduction assay with a known EPI (e.g., PAβN). A significant drop in the MIC points to efflux pump overexpression.
-
Sequence Target Genes: If the MIC remains high even with an EPI, or if the reduction is only minimal, the primary mechanism is likely target-site mutations. Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify known resistance-conferring mutations.
-
Consider Both: It is common for clinical isolates to have both target-site mutations and overexpressed efflux pumps.[5]
Q: My chosen Efflux Pump Inhibitor (EPI) is not potentiating this compound's activity. What could be the issue? A: There are several potential reasons:
-
Pump Specificity: The EPI may not be effective against the specific family of efflux pumps overexpressed by your isolate. For example, an EPI targeting the MFS family in S. aureus may not work against RND pumps in P. aeruginosa.[7][16]
-
Primary Resistance Mechanism: As mentioned above, the dominant resistance mechanism may be target-site mutations, which EPIs cannot overcome.
-
EPI Concentration: The concentration of the EPI may be too low to be effective or too high, causing toxicity to the bacteria on its own, which can confound MIC results. An EPI dose-response curve is recommended.
-
EPI Instability: Ensure the EPI is stable under your experimental conditions (e.g., in the specific broth medium, over the incubation period).
Q: I am setting up a checkerboard assay to test for synergy between this compound and a novel compound. What are the key considerations? A:
-
Concentration Ranges: The concentration ranges for both compounds should span from well above their individual MICs to well below them. A typical setup is a 2-fold serial dilution starting from 4x or 8x the MIC.
-
Controls: Include controls for each compound alone to accurately determine their individual MICs under the assay conditions. A growth control (no drug) and a sterility control (no bacteria) are also essential.
-
Interpretation: The results are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤0.5 is generally considered synergistic.
-
Replication: The assay should be performed in duplicate or triplicate to ensure the results are reproducible.
Section 3: Data Presentation
Table 1: Summary of Common Fluoroquinolone Resistance Mechanisms
| Resistance Mechanism | Molecular Basis | Target Bacterial Group | Effect on this compound |
| Target Modification | Point mutations in gyrA, parC genes | Gram-positive & Gram-negative | Decreased binding affinity to DNA gyrase/topoisomerase IV |
| Efflux Pump Overexpression | Upregulation of genes encoding efflux pumps (e.g., mexA, norA) | Gram-positive & Gram-negative | Increased expulsion of this compound from the cell |
| Reduced Permeability | Mutations in porin channel genes | Primarily Gram-negative | Decreased influx of this compound into the cell |
| Plasmid-Mediated Protection | Acquisition of qnr genes | Gram-positive & Gram-negative | Qnr proteins bind to and protect DNA gyrase from this compound |
Table 2: Illustrative Efficacy of Adjuvants in Potentiating Fluoroquinolone Activity (Note: Data is representative of studies on fluoroquinolones like Ciprofloxacin and Levofloxacin and may be used as a benchmark for this compound experiments)
| Organism | Fluoroquinolone | Adjuvant (EPI) | Observed Fold-Reduction in MIC | Reference |
| Pseudomonas aeruginosa | Levofloxacin | MC-207,110 (PAβN) | 8-fold | [16] |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | Pyrvinium | 2 to 32-fold | [17] |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | Raloxifene | 2 to 32-fold | [17] |
Section 4: Visual Guides & Workflows
Caption: this compound's mechanism of action and key bacterial resistance pathways.
Caption: Workflow for investigating and addressing this compound resistance.
Section 5: Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits visible growth of a clinical isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1280 µg/mL)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipette and reservoirs
-
Incubator (35-37°C)
Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Drug Dilution: Add 100 µL of this compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no drug.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a second compound (e.g., an EPI or another antibiotic).
Methodology:
-
Plate Setup: Use a 96-well plate. This compound will be serially diluted horizontally (e.g., across columns 1-10), and the second compound (Compound X) will be serially diluted vertically (e.g., down rows A-G).
-
Compound Dilution:
-
Prepare 2-fold serial dilutions of this compound in CAMHB in a separate plate or tubes, starting at 4x its known MIC.
-
Prepare 2-fold serial dilutions of Compound X, also starting at 4x its MIC (or highest soluble concentration if MIC is unknown).
-
-
Plate Loading:
-
Dispense 50 µL of the appropriate this compound dilution into all wells of the corresponding column.
-
Dispense 50 µL of the appropriate Compound X dilution into all wells of the corresponding row.
-
The final volume in each well will be 100 µL, containing a unique concentration combination of the two drugs.
-
Include a row with only this compound dilutions (no Compound X) and a column with only Compound X dilutions (no this compound) to re-determine their individual MICs in the same experiment.
-
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (~5 x 10⁵ CFU/mL in CAMHB) to each well. The final volume will be 200 µL.
-
Incubation & Reading: Incubate at 37°C for 18-24 hours. Read the plate to find the MIC of each drug alone and the inhibitory concentrations for each combination.
-
Data Analysis (FIC Index):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Compound X
-
Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
-
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To visually or quantitatively assess efflux pump activity by measuring the accumulation of a fluorescent substrate (EtBr), which is a known substrate for many efflux pumps.
Materials:
-
Clinical isolate and a control strain (if available, one with no/low efflux activity).
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) stock solution
-
Glucose
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP or PAβN)
-
Fluorometer or fluorescence plate reader (Excitation ~530 nm, Emission ~600 nm)
-
Black, clear-bottom 96-well plates
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~0.4.
-
Assay Setup: In the wells of the black plate, prepare the following conditions (in triplicate):
-
Condition A (Baseline): Bacterial suspension + EtBr
-
Condition B (Inhibited Efflux): Bacterial suspension + EtBr + EPI
-
-
Loading and Measurement:
-
Add the bacterial suspension to the designated wells.
-
Add the EPI to the "Inhibited Efflux" wells and incubate for 5-10 minutes.
-
To initiate the assay, add EtBr to all wells (final concentration typically 1-2 µg/mL).
-
Immediately place the plate in the fluorometer and begin reading fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Interpretation:
-
Plot fluorescence intensity versus time for both conditions.
-
A strain with active efflux pumps (Condition A) will show a low, slow increase in fluorescence as it continuously pumps EtBr out.
-
When the pumps are blocked by the EPI (Condition B), EtBr will accumulate inside the cells, resulting in a rapid and significantly higher fluorescence signal. The difference between the curves for Condition A and B indicates the level of efflux pump activity.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. 1mg.com [1mg.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medindia.net [medindia.net]
- 9. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of combining antibiotics on resistance: A systematic review and meta-analysis [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Adjuvants: Make Antibiotics Great Again! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiotic Adjuvants: Diverse Strategies for Controlling Drug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Balofloxacin Adverse Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the adverse effects associated with Balofloxacin during pre-clinical and clinical research.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during experiments involving this compound.
Issue 1: High Incidence of Phototoxicity in Cell-Based Assays
Question: Our in vitro experiments are showing significant this compound-induced phototoxicity, leading to high cell death and confounding our results. How can we mitigate this?
Answer: this compound, like other fluoroquinolones, can induce photosensitivity.[1][2] To mitigate this in a laboratory setting, it is crucial to control light exposure.
Experimental Protocol: Assessing and Mitigating In Vitro Phototoxicity
-
Objective: To determine the optimal light conditions to minimize this compound-induced phototoxicity in a human keratinocyte cell line (e.g., HaCaT).
-
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Solar simulator with a UVA filter
-
-
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Experimental Setup: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound.
-
Light Exposure: Expose the plates to a controlled dose of UVA radiation from a solar simulator. A parallel set of plates should be kept in the dark as a control.
-
Cell Viability Assay (MTT):
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Compare the cell viability between the irradiated and non-irradiated groups for each this compound concentration.
-
Logical Workflow for Phototoxicity Mitigation
Caption: Workflow for identifying and mitigating in vitro phototoxicity.
Issue 2: Confounding Central Nervous System (CNS) Effects in Animal Models
Question: We are observing unexpected behavioral changes (e.g., agitation, altered locomotion) in our rodent models treated with this compound, which is interfering with our primary study endpoints. How can we address this?
Answer: this compound can cause central nervous system side effects such as dizziness, headache, and in rare cases, seizures.[2][3] These effects can be exacerbated by co-administration of certain drugs, like non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Experimental Protocol: Assessing and Mitigating CNS Effects in a Mouse Model
-
Objective: To evaluate the impact of this compound on locomotor activity and anxiety-like behavior in BALB/c mice and assess the effect of co-administration with an NSAID.
-
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
A standard NSAID (e.g., Ibuprofen)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Open field test apparatus
-
Elevated plus-maze
-
-
Methodology:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: NSAID
-
Group 4: this compound + NSAID
-
-
Drug Administration: Administer the compounds orally.
-
Behavioral Testing (1 hour post-dosing):
-
Open Field Test: Place each mouse in the center of the open field apparatus and record its activity for 10 minutes. Analyze total distance traveled, time spent in the center vs. periphery.
-
Elevated Plus-Maze: Place each mouse in the center of the maze and record its activity for 5 minutes. Analyze time spent in the open vs. closed arms.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathway: Potential Mechanism of Fluoroquinolone-Induced Neurotoxicity
Caption: Potential pathway for this compound-induced CNS effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with this compound?
A1: The most frequently reported adverse effects are gastrointestinal and related to the central nervous system. These include:
Q2: Are there any serious, less common adverse effects of this compound?
A2: Yes, like other fluoroquinolones, this compound is associated with a risk of more severe adverse effects, including:
-
Exacerbation of myasthenia gravis[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a fluoroquinolone antibiotic that works by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8][9] This interference with DNA replication, transcription, and repair ultimately leads to bacterial cell death.[3][9]
Q4: What are the key drug interactions to be aware of when working with this compound?
A4: Co-administration of this compound with certain other substances can lead to significant interactions. It is crucial to avoid these combinations in experimental designs unless the interaction itself is the subject of study.
| Interacting Drug/Substance | Effect on this compound | Recommendation in Research |
| Antacids (containing magnesium or aluminum), Iron/Zinc supplements | Decreased absorption of this compound.[1][4][8] | Administer this compound at least 2 hours before or 6 hours after these agents.[8] |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Increased risk of CNS stimulation and seizures.[4][5][8] | Avoid co-administration in animal models unless investigating this specific interaction. |
| Theophylline | May increase theophylline serum levels.[4] | If co-administration is necessary, monitor theophylline levels closely. |
| Warfarin | May enhance the anticoagulant effect.[3][8] | Monitor coagulation parameters (e.g., INR) if used in combination. |
| Probenecid | Can affect the renal clearance of this compound, potentially increasing its plasma concentration.[8] | Be aware of potential for increased toxicity if used concurrently. |
Q5: How can the risk of antibiotic-associated diarrhea be mitigated in animal studies?
A5: Prolonged antibiotic use can disrupt the gut microbiota, leading to diarrhea. In animal models, this can be mitigated by:
-
Probiotics: Co-administering a probiotic formulation containing beneficial bacteria such as Lactobacillus and Bifidobacterium can help maintain gut flora balance.[1]
-
Fecal Microbiota Transplant (FMT): In more severe cases or for specific experimental designs, FMT from healthy donors can be used to restore a normal gut microbiome.
Experimental Workflow: Mitigating Antibiotic-Associated Diarrhea
Caption: Workflow for managing antibiotic-associated diarrhea in animal models.
References
- 1. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 4. torrentpharma.com [torrentpharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. practo.com [practo.com]
- 7. drugtodayonline.com [drugtodayonline.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Balofloxacin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Balofloxacin and improve its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound involves the condensation of a fluoroquinolone core, typically 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid or its derivatives, with the side chain 3-methylamino piperidine.[1][2] To enhance reactivity and yield, the carboxylic acid group of the quinolone core is often protected or activated, for instance, by forming a borate chelate.[1][2]
Q2: What are the advantages of using "green chemistry" approaches for this compound synthesis?
A2: Green chemistry approaches, such as the use of ionic liquids as a reaction medium, offer several advantages.[3] These methods can lead to milder reaction conditions, higher product yields, and lower levels of residual organic solvents.[3] Ionic liquids can act as both a solvent and a catalyst, are often recyclable, and help in reducing environmental pollution compared to traditional organic solvents like methanol or acetonitrile.[3] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and improve yields.
Q3: How can the yield of the condensation step be improved?
A3: The yield of the condensation step can be significantly improved by optimizing the reaction conditions. One patented method highlights improving the addition method and the amount of triethylamine used in the reaction.[2] Another highly effective method involves using an ionic liquid as the reaction medium, which not only acts as a solvent but also as a catalyst, leading to yields as high as 93.82%.[3]
Q4: What are the key intermediates in the synthesis of this compound?
A4: Key intermediates include 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester and its corresponding borate chelate, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester.[2][3] Another crucial reactant is the side chain, 3-methylamino piperidine, which is often used in the form of its dihydrochloride salt.[1][3]
Q5: What is the final purification step for this compound?
A5: After the synthesis, the crude this compound product is typically purified by recrystallization. A common method involves refining the crude solid using a mixture of ethanol and water (e.g., in a 1:1 volume ratio) to obtain the final off-white powdery solid of this compound dihydrate.[3]
Troubleshooting Guides
Problem 1: Low overall yield of this compound.
-
Q: My final yield is significantly lower than reported values. What are the potential causes and solutions?
-
A:
-
Suboptimal Reaction Conditions: The condensation step is critical. Ensure the temperature is maintained between 50-60°C when using ionic liquids.[3] The reaction time should be sufficient; monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Inefficient Base Addition: The method of adding triethylamine can impact the yield.[2] Consider a controlled or stepwise addition to manage the reaction's exothermicity and pH.
-
Moisture in Reactants/Solvents: Ensure all reactants and solvents, especially in the formation of the quinolone core and borate chelate, are anhydrous, as moisture can lead to side reactions and lower the yield.
-
Purification Losses: Significant loss of product can occur during recrystallization. Ensure the cooling process is gradual to maximize crystal formation and minimize the amount of dissolved product in the mother liquor. Wash the filtered product with a minimal amount of cold solvent.
-
-
Problem 2: The condensation reaction is not proceeding to completion.
-
Q: TLC analysis shows that the starting materials are still present even after the recommended reaction time. What should I do?
-
A:
-
Check Reagent Purity: Impurities in either the quinolone core intermediate or the 3-methylamino piperidine can inhibit the reaction. Verify the purity of your starting materials.
-
Extend Reaction Time: If the reaction is slow, consider extending the reaction time. Continue to monitor via TLC until the starting material spot has significantly diminished.
-
Increase Temperature: A modest increase in temperature (e.g., by 5-10°C) might accelerate the reaction. However, be cautious as higher temperatures can also promote the formation of impurities.
-
Catalyst/Medium Deactivation: If using an ionic liquid that has been recycled, it may have lost some of its catalytic activity. Consider using fresh or newly regenerated ionic liquid.[3]
-
-
Problem 3: Difficulty in purifying the final product.
-
Q: The crude product is oily, or I am having trouble with crystallization.
-
A:
-
Oily Product: An oily crude product often indicates the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Ensure that the pH adjustment step (to pH 9 with acetic acid) was performed correctly to precipitate the product fully.[3]
-
Crystallization Issues: If this compound does not crystallize easily from the ethanol/water mixture, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal from a previous successful batch. Ensure the solution is not supersaturated to the point of oiling out; you may need to add slightly more solvent.
-
-
Data Presentation
Table 1: Comparison of Different this compound Synthesis Methods and Reported Yields
| Method | Key Reagents/Conditions | Reported Yield | Reference |
| Ionic Liquid-Mediated Synthesis | 1-cyclopropyl-6,7-difluoro...borodiethyl ester, 3-methylaminopiperidine dihydrochloride, triethylamine, ionic liquid | 93.82% | [3] |
| Improved Industrial Process | 1-cyclopropyl-6,7-difluoro...ethyl ester, involving protection, reduction, and hydrolysis steps | 58.9% | [4] |
| Boric Acid Chelate Method | 1-cyclopropyl-6,7-difluoro...dipropionate boron intermediate, 3-methylamino piperidine, hydrolysis | High Yield | [1] |
| Modified Triethylamine Addition | 1-cyclopropyl-6,7-difluoro...carboxylic acid, 3-methylamino piperidine, improved triethylamine addition | Improved Yield | [2] |
Experimental Protocols
Detailed Methodology for Ionic Liquid-Mediated Synthesis of this compound Dihydrate [3]
This protocol is based on the method described in patent CN104557859A, which reports a high yield of 93.82%.
Step 1: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester
-
Add boric acid (0.46 mol) and acetic anhydride (1.64 mol) to a 500mL dry reactor.
-
Stir the reaction mixture at 110-120°C for 2 hours.
-
Cool the mixture slightly, add acetic acid, and stir at the same temperature for another 2 hours.
-
Cool the reaction to below 80°C and add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester (0.31 mol).
-
Stir the mixture at 80-100°C for 6 hours.
-
Evaporate a portion of the mixed solvent under reduced pressure and cool to room temperature to obtain the intermediate.
Step 2: Condensation Reaction
-
In a reaction vessel, combine the borodiethyl ester intermediate from Step 1, 3-methylaminopiperidine dihydrochloride, triethylamine, and an ionic liquid (e.g., a suitable imidazolium-based ionic liquid).
-
Heat the mixture to 50-60°C and stir for 6-8 hours.
-
Monitor the reaction completion using TLC (Developing solvent: C₂H₅OH:NH₃·H₂O = 5:1, Rf = 0.36).
Step 3: Hydrolysis and Product Isolation
-
Once the reaction is complete, add a 25% (w/v) sodium hydroxide solution and heat to 80°C, stirring until the hydrolysis is complete (as monitored by TLC).
-
Add water to the reaction mixture.
-
Adjust the pH to 9 using a 20% acetic acid solution, which will cause the product to precipitate.
-
Continue stirring for 2 hours to ensure complete precipitation.
-
Filter the suspension. Wash the filter cake sequentially with water and ethyl acetate.
-
Dry the solid under vacuum to obtain the crude this compound.
Step 4: Purification
-
Refine the crude product by recrystallizing from an ethanol/water (1:1, v/v) mixture.
-
Filter the purified crystals and dry to obtain off-white, powdery this compound dihydrate.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN103102341A - Preparation method of this compound dihydrate - Google Patents [patents.google.com]
- 2. CN101627999B - this compound composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]
- 3. CN104557859A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Process Improvement on the Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Balofloxacin MIC Testing for Fastidious Bacteria
Welcome to the technical support center for the refinement of Balofloxacin Minimum Inhibitory Concentration (MIC) testing for fastidious bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for determining the MIC of this compound against challenging microorganisms.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for this compound MIC testing against fastidious bacteria?
A1: Testing fastidious bacteria such as Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria gonorrhoeae requires special attention to growth media, incubation conditions, and inoculum preparation. Standard Mueller-Hinton broth or agar may not support adequate growth, necessitating supplementation with factors like blood, hemin, and NAD. Incubation should be performed in a CO2-enriched atmosphere for optimal growth. Due to the lack of specific CLSI or EUCAST guidelines for this compound, it is crucial to perform rigorous internal validation and quality control.
Q2: Are there established this compound MIC breakpoints for fastidious bacteria?
A2: Currently, there are no widely recognized CLSI or EUCAST clinical breakpoints specifically for this compound against most fastidious bacteria. Researchers should establish their own interpretive criteria based on the distribution of MICs for wild-type organisms, pharmacokinetic/pharmacodynamic (PK/PD) data, and correlation with clinical outcomes where available. For comparative purposes, data from other fluoroquinolones can be referenced, but specific validation for this compound is essential.
Q3: What are the recommended quality control (QC) strains for this compound MIC testing?
A3: While specific QC ranges for this compound are not officially established by CLSI or EUCAST, standard ATCC strains for fastidious bacteria should be used to monitor the performance of the test system. These include Haemophilus influenzae ATCC 49247, Streptococcus pneumoniae ATCC 49619, and Neisseria gonorrhoeae ATCC 49226. It is recommended to establish in-house QC ranges for this compound based on repeated testing. For other fluoroquinolones, established QC ranges can provide a reference point.[1]
Q4: What are the most common issues encountered during this compound MIC testing of fastidious bacteria?
A4: Common issues include poor or no growth of the organism, trailing endpoints in broth microdilution, and inconsistencies between different testing methods. These can often be attributed to improper media preparation, incorrect inoculum density, or suboptimal incubation conditions.
Troubleshooting Guides
Issue 1: Poor or No Growth of the Test Organism
| Possible Cause | Troubleshooting Step |
| Inadequate Growth Medium | Ensure the basal medium (e.g., Mueller-Hinton) is supplemented with the appropriate growth factors for the specific bacterium. For H. influenzae, use Haemophilus Test Medium (HTM). For S. pneumoniae, supplement with 2-5% laked horse blood. For N. gonorrhoeae, use GC agar base with a defined growth supplement. |
| Incorrect Inoculum Preparation | Prepare the inoculum from a fresh (18-24 hour) culture. Adjust the inoculum to a 0.5 McFarland standard and dilute appropriately to achieve the final desired concentration in the test wells or on the agar plate. |
| Suboptimal Incubation Conditions | Incubate plates in a CO2-enriched atmosphere (typically 5% CO2). Ensure the incubator maintains the correct temperature (35-37°C) and humidity. |
| Bacterial Viability Issues | Confirm the viability of the bacterial stock by subculturing onto an appropriate non-selective agar plate. |
Issue 2: Trailing Endpoints in Broth Microdilution
| Possible Cause | Troubleshooting Step |
| Inoculum Too Heavy | A high inoculum can lead to partial inhibition at higher antibiotic concentrations, making the endpoint difficult to read. Re-standardize the inoculum to a 0.5 McFarland standard and dilute as per protocol. |
| Slow-Growing Organism | Some fastidious bacteria may exhibit slower growth, leading to faint turbidity across a range of concentrations. Extend the incubation period (e.g., to 24 hours for S. pneumoniae) and read the MIC as the lowest concentration with no visible growth. |
| pH Shift in Medium | Bacterial metabolism can alter the pH of the medium, affecting the activity of some antibiotics. Ensure the medium is adequately buffered. |
| Contamination | Contaminating organisms can cause turbidity that is not due to the test organism. Perform a purity check by subculturing from the growth control well. |
Issue 3: Discrepancies Between MIC Methods (e.g., Broth Microdilution vs. Agar Dilution)
| Possible Cause | Troubleshooting Step |
| Differences in Inoculum Application | Ensure standardized and consistent inoculum application for both methods. Use a calibrated loop or multipoint inoculator for agar dilution. |
| Variations in Media Composition | Use the same batch of supplemented media for both methods to minimize variability. |
| Subjective Endpoint Reading | Endpoint reading can be subjective. Have a second trained individual read the results. For agar dilution, the MIC is the lowest concentration that completely inhibits growth, ignoring single colonies or a faint haze. |
| Antibiotic Stability | Ensure the this compound stock solution is properly prepared and stored to maintain its potency. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Note: The following tables provide MIC data for other fluoroquinolones against fastidious bacteria. This information is for comparative purposes only, as specific this compound MIC distributions are not widely available. Researchers must perform their own studies to determine the specific activity of this compound.
Table 1: Comparative Fluoroquinolone MICs (µg/mL) for Haemophilus influenzae
| Fluoroquinolone | MIC50 | MIC90 | MIC Range |
| Ciprofloxacin | 0.015 | 0.03 | ≤0.008 - 0.25 |
| Levofloxacin | 0.015 | 0.03 | ≤0.008 - 0.25 |
| Moxifloxacin | 0.015 | 0.03 | ≤0.008 - 0.12 |
| Ofloxacin | 0.03 | 0.06 | ≤0.015 - 0.5 |
Table 2: Comparative Fluoroquinolone MICs (µg/mL) for Streptococcus pneumoniae
| Fluoroquinolone | MIC50 | MIC90 | MIC Range |
| Levofloxacin | 1.0 | 1.0 | 0.5 - 2.0 |
| Moxifloxacin | 0.12 | 0.25 | 0.06 - 0.5 |
| Gemifloxacin | 0.03 | 0.06 | 0.015 - 0.12 |
Table 3: Comparative Fluoroquinolone MICs (µg/mL) for Neisseria gonorrhoeae
| Fluoroquinolone | MIC50 | MIC90 | MIC Range |
| Ciprofloxacin | 0.015 | 0.25 | ≤0.008 - >32 |
| Ofloxacin | 0.03 | 0.5 | ≤0.015 - >32 |
| Levofloxacin | 0.03 | 0.5 | ≤0.015 - >32 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for this compound
This protocol is a general guideline and should be adapted based on the specific requirements of the fastidious bacterium being tested.
-
Media Preparation:
-
For H. influenzae, prepare Haemophilus Test Medium (HTM) broth according to the manufacturer's instructions.
-
For S. pneumoniae, prepare cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% laked horse blood.
-
For N. gonorrhoeae, prepare GC broth supplemented with a defined growth supplement.
-
-
This compound Stock and Dilution Preparation:
-
Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or 0.1 N NaOH, depending on solubility) at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions and a growth control well (no antibiotic) with the prepared inoculum.
-
Include a sterility control well (no inoculum).
-
Seal the plate to prevent evaporation and incubate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Agar Dilution MIC Testing for this compound
-
Media Preparation:
-
Prepare the appropriate agar medium (H. influenzae: HTM agar; S. pneumoniae: Mueller-Hinton agar with 5% sheep blood; N. gonorrhoeae: GC agar with a defined growth supplement).
-
Autoclave the agar and cool to 48-50°C in a water bath.
-
-
This compound Plate Preparation:
-
Prepare serial twofold dilutions of the this compound stock solution in a suitable diluent.
-
Add 1 part of each this compound dilution to 9 parts of the molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a growth control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension 1:10 in sterile saline or broth.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted inoculum onto the surface of each this compound-containing and control agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze.
-
Mandatory Visualizations
Broth Microdilution Workflow
Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Analysis of Balofloxacin and Ciprofloxacin Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fluoroquinolone antibiotics Balofloxacin and Ciprofloxacin. This analysis is supported by experimental data on their antibacterial activity, pharmacokinetic profiles, and clinical efficacy.
Introduction
This compound and Ciprofloxacin are synthetic fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] While both drugs share a common mechanism of action, differences in their chemical structures lead to variations in their antibacterial spectrum, pharmacokinetic properties, and clinical applications. Ciprofloxacin, a second-generation fluoroquinolone, is a widely used broad-spectrum antibiotic with notable activity against Gram-negative bacteria.[3] this compound, a newer generation fluoroquinolone, also possesses a broad spectrum of activity with enhanced potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[4] This guide aims to provide a detailed comparative analysis of these two fluoroquinolones to aid in research and development.
Mechanism of Action
Both this compound and Ciprofloxacin target bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
In Vitro Antibacterial Activity
The in vitro activity of this compound and Ciprofloxacin has been evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected organisms.
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | ~0.078[4] | 0.25 - 0.5[5][6] |
| Staphylococcus aureus (MRSA) | 0.078 - 0.156[7] | 0.5 - >128[5][6] |
| Streptococcus pneumoniae | 0.1 - 0.2[4] | 1.0 - 2.0[8] |
| Enterococcus faecalis | ~1.0[4] | 0.5 - 1.0[5] |
| Gram-Negative Aerobes | ||
| Escherichia coli | 0.05 - 0.2[9] | ≤0.06 - >8[5] |
| Klebsiella pneumoniae | 0.1 - 0.39[9] | ≤0.06 - >8[10] |
| Pseudomonas aeruginosa | 0.039 - 0.078[7] | 0.25 - >32[6] |
| Haemophilus influenzae | N/A | ≤0.015 - 0.03[11] |
| Moraxella catarrhalis | N/A | ≤0.03 - 0.06[8] |
| Atypical Bacteria | ||
| Mycobacterium tuberculosis | 16[12] | 2.0 - 4.0[13] |
Note: MIC values are presented as ranges or MIC90 values from various studies and may not be from direct head-to-head comparisons.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Ciprofloxacin determine their distribution and elimination from the body, influencing dosing regimens and clinical efficacy.
| Parameter | This compound | Ciprofloxacin |
| Bioavailability | ~90-95% | ~70%[14] |
| Peak Plasma Concentration (Cmax) | 1.1 - 1.5 µg/mL (100-200 mg dose) | 1.2 - 2.4 µg/mL (250-500 mg dose)[15] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | 1 - 2 hours[14] |
| Elimination Half-life (t½) | 7 - 8 hours[16] | 4 hours[13] |
| Protein Binding | ~30% | 20 - 40%[14] |
| Metabolism | Primarily hepatic[16] | Hepatic (CYP1A2 inhibitor)[13] |
| Excretion | Renal and fecal[16] | Primarily renal[13] |
Note: Pharmacokinetic parameters can vary based on patient populations and study designs.
Clinical Efficacy
Clinical trials have evaluated the efficacy and safety of this compound and Ciprofloxacin in various infectious diseases.
Complicated Urinary Tract Infections (UTIs)
A study on this compound for complicated UTIs reported an overall clinical efficacy rate of 81.8%, with a bacteriological eradication rate of 86.4% (19 out of 22 isolates).[1] In a separate randomized trial comparing once-daily versus twice-daily Ciprofloxacin for complicated UTIs, the bacteriological eradication rates were 84.0% and 90.9%, respectively, with clinical cure or improvement rates of 97.3% and 95.5%.[17]
Community-Acquired Pneumonia (CAP)
While direct comparative trials are lacking, the efficacy of both agents in CAP has been studied. A multicenter study of intravenous Ciprofloxacin for CAP in adults demonstrated a total response rate of 77.1%.[18] It is important to note that Ciprofloxacin is not considered a first-line treatment for CAP due to its limited activity against Streptococcus pneumoniae.[11] Newer fluoroquinolones like this compound, with enhanced Gram-positive coverage, are theoretically more suitable for this indication.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key measure of antibacterial potency. A standard method for MIC determination is the broth microdilution assay.
Protocol Outline:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Comparative Analysis Logic
The comparison of this compound and Ciprofloxacin is based on a multifactorial assessment of their properties.
Conclusion
This comparative analysis indicates that both this compound and Ciprofloxacin are potent fluoroquinolone antibiotics with distinct profiles. Ciprofloxacin remains a valuable agent, particularly for infections caused by Gram-negative bacteria. This compound demonstrates enhanced activity against Gram-positive pathogens, including resistant strains, suggesting its potential utility in treating infections where these organisms are implicated. The choice between these two antibiotics for research and development purposes should be guided by the specific target pathogens and the desired pharmacokinetic and clinical profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and Ciprofloxacin in various clinical settings.
References
- 1. Clinical study on this compound in urinary tract infections [jstage.jst.go.jp]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of community-acquired pneumonia, with special emphasis on gemifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro antibacterial activity of this compound (BLFX) against isolates from patients with bacterial enteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Synthesis and in vitro antimycobacterial activity of this compound ethylene isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of oral ciprofloxacin in adult patients: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Ciprofloxacin once versus twice daily in the treatment of complicated urinary tract infections. German Ciprofloxacin UTI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [The effect of intravenous ciprofloxacin for community acquired pneumonia in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effect of Fluoroquinolones with Beta-Lactam Antibiotics: A Comparative Analysis
Disclaimer: While the topic of interest is the synergistic effect of Balofloxacin with beta-lactam antibiotics, a comprehensive literature search did not yield specific studies evaluating this particular combination. Therefore, this guide presents a comparative analysis of the synergistic effects of other well-documented fluoroquinolones, such as levofloxacin and moxifloxacin, with beta-lactam antibiotics. The experimental data and protocols provided are based on these alternatives and should be considered representative of the drug class rather than specific to this compound.
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance antimicrobial efficacy. The synergistic interaction between fluoroquinolones and beta-lactam antibiotics has been a subject of interest for researchers. This guide provides an objective comparison of the performance of these combinations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this potential therapeutic strategy.
Quantitative Data on Synergy
The synergistic effect of antibiotic combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. Synergy is typically defined as an FIC index of ≤ 0.5.
A study evaluating the in vitro synergy of levofloxacin and moxifloxacin with various beta-lactam antibiotics against 100 clinical isolates of Streptococcus pneumoniae provides valuable comparative data.[1][2] The tables below summarize the rates of synergy observed.
Table 1: Synergy of Levofloxacin with Beta-Lactam Antibiotics against S. pneumoniae
| Beta-Lactam Antibiotic | Number of Synergistic Isolates (out of 100) | Percentage of Synergy |
| Ceftriaxone | 54 | 54% |
| Cefotaxime | 50 | 50% |
| Cefpodoxime | 14 | 14% |
Table 2: Synergy of Moxifloxacin with Beta-Lactam Antibiotics against S. pneumoniae
| Beta-Lactam Antibiotic | Number of Synergistic Isolates (out of 100) | Percentage of Synergy |
| Ceftriaxone | 42 | 42% |
| Cefotaxime | 39 | 39% |
| Amoxicillin/clavulanic acid | 28 | 28% |
These data indicate that the combination of levofloxacin with parenteral cephalosporins like ceftriaxone and cefotaxime exhibited the highest rates of synergy against S. pneumoniae.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[3][4][5]
Objective: To determine the FIC index of a fluoroquinolone and a beta-lactam antibiotic combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the fluoroquinolone and beta-lactam antibiotic
Procedure:
-
Prepare serial twofold dilutions of the fluoroquinolone (Drug A) along the x-axis of the microtiter plate and serial twofold dilutions of the beta-lactam antibiotic (Drug B) along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells with each drug alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[6][7][8]
Objective: To assess the rate and extent of bacterial killing by a fluoroquinolone and a beta-lactam antibiotic combination over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
Appropriate growth medium
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Stock solutions of the fluoroquinolone and beta-lactam antibiotic
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Prepare culture tubes with the growth medium containing the antibiotics at desired concentrations (e.g., MIC, 0.5x MIC, 2x MIC), both alone and in combination.
-
Inoculate the tubes with the standardized bacterial suspension.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates until colonies are visible and then count the colonies.
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the combination.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill synergy assay.
Potential Signaling Pathway for Synergy
The synergy between fluoroquinolones and beta-lactams is thought to arise from their distinct mechanisms of action targeting different essential bacterial processes. While a definitive signaling pathway for their synergistic interaction is not fully elucidated, a plausible model involves sequential or complementary damage to the bacterial cell.
Caption: Proposed mechanism of fluoroquinolone and beta-lactam synergy.
This guide provides a framework for understanding and evaluating the synergistic potential of fluoroquinolone and beta-lactam antibiotic combinations. The provided data and protocols, while not specific to this compound, offer valuable insights for researchers in the field of antimicrobial drug development. Further studies are warranted to specifically investigate the interactions of this compound with various beta-lactam antibiotics.
References
- 1. Comparative evaluation of synergy of combinations of beta-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-kill study of the activity of trovafloxacin compared with ciprofloxacin, sparfloxacin, metronidazole, cefoxitin, piperacillin and piperacillin/tazobactam against six anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Head-to-Head Comparison: Balofloxacin vs. Moxifloxacin Against Key Respiratory Pathogens
In the landscape of respiratory tract infection treatment, fluoroquinolones remain a critical class of antibiotics. This guide provides a detailed head-to-head comparison of the in vitro efficacy of balofloxacin and moxifloxacin against three common respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further research and development.
While extensive data is available for moxifloxacin, a widely used respiratory fluoroquinolone, direct comparative in vitro studies for this compound against these specific pathogens are limited in the readily accessible scientific literature. This guide, therefore, presents the available minimum inhibitory concentration (MIC) data for both agents, drawing from various studies to provide a comprehensive overview.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC₅₀ and MIC₉₀ values for this compound and moxifloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Table 1: Comparative In Vitro Activity of this compound and Moxifloxacin against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available |
| Moxifloxacin | 0.012 - 0.12 | 0.012 - 0.25[1][2][3] |
Table 2: Comparative In Vitro Activity of this compound and Moxifloxacin against Haemophilus influenzae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available |
| Moxifloxacin | ≤0.03 | 0.03 - 0.06 |
Table 3: Comparative In Vitro Activity of this compound and Moxifloxacin against Moraxella catarrhalis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available |
| Moxifloxacin | ≤0.03 - 0.06 | 0.03 - 0.12 |
Note: The absence of specific MIC data for this compound in direct comparison with moxifloxacin against these respiratory pathogens is a notable gap in the current literature. The presented moxifloxacin data is compiled from multiple studies and reflects its established high in vitro activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the following standard laboratory methods:
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacteria.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method. It utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Conclusion
Moxifloxacin demonstrates potent in vitro activity against the key respiratory pathogens Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The available data consistently show low MIC₉₀ values, indicating its effectiveness at inhibiting the growth of these bacteria.
A significant limitation in this head-to-head comparison is the scarcity of publicly available, direct comparative in vitro susceptibility data for this compound against these specific respiratory pathogens. While this compound is a fluoroquinolone with a similar mechanism of action, a comprehensive quantitative comparison of its in vitro potency against moxifloxacin for these particular bacteria cannot be definitively made without such data.
For researchers and drug development professionals, this highlights a potential area for future investigation. Direct comparative studies evaluating the in vitro efficacy of this compound against a panel of contemporary clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis, alongside established agents like moxifloxacin, would provide valuable data for the scientific community and could inform clinical decision-making and future antibiotic development strategies.
References
- 1. Laboratory Detection of Haemophilus influenzae with Decreased Susceptibility to Nalidixic Acid, Ciprofloxacin, Levofloxacin, and Moxifloxacin Due to gyrA and parC Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 3. [Effect ofloxacin on Haemophilus influenza, Streptococcus pneumoniae and Neisseria meningitidis. Comparison with similar molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Balofloxacin
This guide provides a comprehensive overview and comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Balofloxacin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to support the development and validation of robust analytical methods.
This compound is a fourth-generation fluoroquinolone antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, it is crucial to employ validated stability-indicating analytical methods. These methods are essential for accurately quantifying the drug substance and detecting any degradation products that may form during storage or manufacturing. The International Conference on Harmonisation (ICH) guidelines necessitate the development of such methods for stability testing.[1]
Comparison of Reported RP-HPLC Methods for this compound Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of this compound in bulk drug and pharmaceutical formulations. The following table summarizes and compares the chromatographic conditions of some of these methods.
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4[5] | Method 5[6] |
| Stationary Phase (Column) | Phenomenex ODS (250 x 4.6mm, 5µm) | Grace Smart C18 (250 x 4.6 mm, 5 µm) | Kinetex 5u XB-C18 (250 x 4.6 mm, 5 µm) | Zodiac C18 (150 mm x 4.6 mm; 5µ) | Hypersil BDS C18 (150x4.6 mm, 5µm) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 6.8) (70:30 v/v) | Water: Acetonitrile: Triethylamine (72:28:1 v/v/v), pH 3.0 with o-phosphoric acid | 0.05 M Phosphate Buffer (pH 3.2): Acetonitrile (80:20 v/v) | 0.01M KH2PO4 Buffer: Acetonitrile (40:60 v/v), pH 6.5 with 1M KOH | Phosphate Buffer (pH 2.5): Acetonitrile (70:30%v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 298 nm | 294 nm | 295 nm | 293 nm | 293 nm |
| Retention Time (min) | Not Specified | 7.0 ± 0.1 | Not Specified | 2.392 | 4.097 |
| Linearity Range (µg/mL) | 5-100 | 20-100 | 0.05-0.26 mg·mL⁻¹ | 10-60 | 10-150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9979 | Not Specified | 0.9999 | 0.999 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 100 mg of this compound in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 2.0 N HCl and heat in a water bath at 80°C for 3 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 2.0 N NaOH and heat in a water bath at 80°C for 3 hours.
-
Neutral Hydrolysis: Reflux the stock solution with water at 80°C for 3 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 72 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[4]
-
Photolytic Degradation: Expose the solid drug substance and its solution to UV light (200 Wh/m²) and fluorescent light (1.2 x 10⁶ lux hours) for up to 72 hours.[7]
3. Sample Analysis:
-
After exposure to stress conditions, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by the proposed HPLC method.
-
The chromatograms should demonstrate adequate separation of the parent drug peak from the peaks of the degradation products.
HPLC Method Validation Protocol (as per ICH Q2(R1) Guidelines)
1. Specificity:
-
Analyze blank samples (diluent), a standard solution of this compound, and samples from forced degradation studies.
-
The method is considered specific if the this compound peak is well-resolved from any degradation products and there is no interference from the blank at the retention time of this compound.
2. Linearity and Range:
-
Prepare a series of at least five concentrations of this compound working standards over a specified range (e.g., 10-150 µg/mL).[6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[8]
3. Accuracy (% Recovery):
-
Perform recovery studies by the standard addition method.
-
Spike a pre-analyzed sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration in triplicate and analyze.
-
Calculate the percentage recovery. The mean recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same experimental conditions. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on three different days, or by two different analysts, or using a different instrument. The %RSD between the results should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
6. Robustness:
-
Intentionally make small variations in the method parameters and evaluate the effect on the results.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
Summary of Forced Degradation Studies
Studies have shown that this compound is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, neutral, thermal, and photolytic stress.[7]
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 2.0 N HCl, 80°C, 3h | Significant degradation with the formation of one major degradation product. |
| Alkaline Hydrolysis | 2.0 N NaOH, 80°C, 3h | Stable, no significant degradation observed. |
| Neutral Hydrolysis | Water, 80°C, 3h | Stable, no significant degradation observed. |
| Oxidative Degradation | 3% H₂O₂, RT, 72h | Degradation observed with the formation of degradation products.[4] |
| Thermal Degradation | Dry heat, 60°C, 48h | No considerable degradation observed.[7] |
| Photolytic Degradation | UV and fluorescent light | No considerable degradation observed.[7] |
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration for assay.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0% |
| LOD & LOQ | The method should be sensitive enough for the intended purpose. |
| Robustness (% RSD) | ≤ 2.0% |
Visualizations
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Degradation Pathway of this compound under Stress.
Alternative Analytical Methods
While RP-HPLC is the most common and robust method for stability-indicating assays of this compound, other analytical techniques have also been reported for its estimation.
-
UV-Visible Spectrophotometry: A simple and cost-effective method has been developed for the estimation of this compound in bulk and tablet dosage forms.[9] This method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax), which is around 293 nm in methanol.[9] While rapid and economical, spectrophotometry lacks the specificity to separate the parent drug from its degradation products, making it unsuitable for stability-indicating assays.
-
Fluorospectrophotometry: This method offers higher sensitivity compared to UV spectrophotometry but, like UV, it is not inherently stability-indicating.
Comparison:
| Feature | RP-HPLC | UV-Visible Spectrophotometry |
| Specificity | High (can separate drug from degradation products) | Low (measures total absorbance) |
| Sensitivity | High | Moderate |
| Application | Stability-indicating assays, quality control, impurity profiling | Routine quality control (assay of pure substance) |
| Cost & Complexity | Higher cost and complexity | Lower cost and simpler operation |
Conclusion
The development and validation of a stability-indicating HPLC method are critical for ensuring the quality and safety of this compound drug products. This guide has provided a comparative analysis of various published RP-HPLC methods, detailed experimental protocols for forced degradation studies and method validation, and a summary of expected results. The presented data and visualizations offer a practical framework for scientists in the pharmaceutical industry to develop and validate a robust, specific, and accurate stability-indicating HPLC method for this compound in accordance with regulatory requirements. The superiority of HPLC over other analytical techniques like UV spectrophotometry for stability studies lies in its ability to separate and quantify both the active pharmaceutical ingredient and its potential degradation products.
References
- 1. Development and validation of a stability indicating RP-HPLC method for this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of Balofloxacin and Grepafloxacin Pharmacokinetics in the Geriatric Population
For researchers and drug development professionals navigating the complexities of antibiotic therapies for the elderly, a nuanced understanding of pharmacokinetic profiles is paramount. This guide provides a detailed comparison of two fluoroquinolone antibiotics, balofloxacin and grepafloxacin, with a specific focus on their behavior in elderly subjects. The following analysis, supported by experimental data, aims to elucidate the key pharmacokinetic differences and guide further research and clinical consideration.
Executive Summary
A comparative study of this compound and grepafloxacin in healthy elderly volunteers revealed distinct pharmacokinetic profiles, largely influenced by the primary routes of excretion for each drug: renal for this compound and hepatic for grepafloxacin.[1][2] In elderly subjects, the absorption of both drugs was slightly delayed compared to younger adults.[1][2] For this compound, urinary excretion was also delayed and diminished, a finding attributed to the natural decline in renal function associated with age.[1][2] Conversely, grepafloxacin showed increased maximum plasma concentration and area under the curve in the elderly, suggesting age-related changes in its distribution and clearance.[1][2] Both drugs were generally well-tolerated by the elderly participants.[1][2]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and grepafloxacin observed in elderly subjects from a comparative clinical trial.
| Pharmacokinetic Parameter | This compound in Elderly | Grepafloxacin in Elderly | Key Observations in the Elderly Compared to Younger Adults |
| Absorption (Tmax) | Slightly delayed | Delayed | The rate of absorption for both drugs is slower in the elderly.[1][2] |
| Maximum Plasma Concentration (Cmax) | Not specified in abstract | Increased by 31% (dose-normalized) | Grepafloxacin reaches higher peak concentrations in the plasma of elderly subjects.[1][2] |
| Area Under the Curve (AUC) | Not specified in abstract | Increased by 48% (dose-normalized) | Overall drug exposure to grepafloxacin is significantly higher in the elderly.[1][2] |
| Elimination Half-Life (t1/2) | Not specified in abstract | Unchanged | The time it takes for the concentration of grepafloxacin to halve in the body is not significantly affected by age.[1][2] |
| Urinary Excretion | Delayed and diminished | Unchanged | The excretion of this compound through the kidneys is reduced and slowed in the elderly, correlating with creatinine clearance.[1][2] |
| Primary Excretion Route | Renal | Hepatic | This fundamental difference is a key determinant of the observed pharmacokinetic variations in the elderly.[1][2] |
| Tolerability | Well tolerated | Well tolerated | Both fluoroquinolones were found to be safe for use in the studied elderly population.[1][2] |
Experimental Protocol
The data presented above was derived from a clinical trial with a rigorous experimental design to ensure the accurate assessment of this compound and grepafloxacin pharmacokinetics in a geriatric population.
Study Design: A comparative, controlled clinical trial was conducted with healthy elderly volunteers.
Subjects: Healthy elderly male and female volunteers participated in the study.
Drug Administration:
-
This compound (Q-35): Administered orally to the subjects.
-
Grepafloxacin (OPC-17116): Administered orally to the subjects.
Data Collection:
-
Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration to measure plasma drug concentrations.
-
Urine Collection: Urine samples were collected over specific intervals to determine the extent of renal excretion of the drugs and their metabolites.
Pharmacokinetic Analysis:
-
Plasma and urine samples were analyzed using validated analytical methods to determine the concentrations of this compound and grepafloxacin.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life were calculated from the concentration-time data.
-
Renal clearance was also determined and correlated with creatinine clearance to assess the impact of renal function.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative pharmacokinetic study, from subject enrollment to data analysis.
Caption: Workflow of the comparative pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of this compound and grepafloxacin exhibit important differences in elderly subjects. The reduced renal clearance of this compound underscores the need for careful dose consideration in elderly patients with impaired kidney function. In contrast, the increased systemic exposure to grepafloxacin in the elderly, despite an unchanged half-life, suggests that age-related physiological changes beyond renal function, such as alterations in drug distribution and metabolism, play a significant role. These findings highlight the critical importance of conducting dedicated pharmacokinetic studies in geriatric populations to ensure the safe and effective use of antimicrobial agents. Further research could explore the specific metabolic pathways and transporters involved in the disposition of these drugs in the elderly to refine dosing strategies.
References
- 1. Comparative study of pharmacokinetics of two new fluoroquinolones, this compound and grepafloxacin, in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of pharmacokinetics of two new fluoroquinolones, this compound and grepafloxacin, in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Safety Landscape of Quinolone Antibiotics: A Comparative Analysis of Balofloxacin and Other Members of its Class
A detailed examination of the safety profiles of quinolone antibiotics reveals important distinctions among members of this broad-spectrum antibacterial class. While highly effective, concerns over adverse events have led to increased scrutiny and prescribing restrictions. This guide provides a comparative analysis of the safety of balofloxacin alongside other widely used quinolones such as ciprofloxacin, levofloxacin, moxifloxacin, and gatifloxacin, supported by available clinical data and experimental insights.
Quinolone antibiotics have been a cornerstone in the treatment of a wide array of bacterial infections.[1] However, their use has been tempered by a range of adverse effects, some of which can be severe and potentially irreversible.[2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued warnings regarding serious side effects associated with systemic fluoroquinolone use, including tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[3][4] This has necessitated a careful risk-benefit assessment when prescribing these agents.
This compound, a fluoroquinolone antibiotic, is used for the treatment of various bacterial infections, primarily in certain regions like Korea and India, and is not approved by the FDA for use in the United States.[5] It functions, like other quinolones, by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[5][6][7]
Comparative Safety Profiles: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the reported adverse drug reactions (ADRs) and safety concerns associated with this compound and other selected quinolones based on available clinical trial data and post-marketing surveillance.
Table 1: Common Adverse Drug Reactions of Selected Quinolones
| Adverse Reaction | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin (Systemic) |
| Gastrointestinal | Nausea, diarrhea, abdominal pain, vomiting, heartburn, indigestion.[5][8][9] | Nausea, diarrhea, vomiting.[2] | Nausea, diarrhea.[10][11] | Nausea, diarrhea.[12][13] | Nausea, diarrhea. |
| Central Nervous System | Dizziness, headache, insomnia.[5][8][14] | Headache, dizziness, insomnia.[2][10] | Headache, dizziness.[10][15] | Dizziness, headache.[12][13] | Dizziness, headache. |
| Dermatological | Rash, pruritus (itching).[8] | Rash.[16] | Rash.[11] | Rash.[12] | Rash. |
Note: This table represents common, generally mild to moderate adverse events. The incidence of these events can vary depending on the study population and dosage.
Table 2: Serious Adverse Events and Class Warnings for Quinolones
| Serious Adverse Event | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin (Systemic) |
| Tendinopathy & Tendon Rupture | Yes (Class Warning).[8] | Yes (Black Box Warning).[2][16][17] | Yes (Black Box Warning).[2][17][18] | Yes (Black Box Warning).[2][19] | Yes (Class Warning). |
| Peripheral Neuropathy | Yes (Class Warning). | Yes (Black Box Warning).[2][3][20] | Yes (Black Box Warning).[2][3][18] | Yes (Black Box Warning).[2][19] | Yes (Class Warning). |
| Central Nervous System Effects (Severe) | Seizures (contraindicated in patients with a history).[7] | Seizures, confusion, hallucinations, depression, suicidal thoughts.[3][16][20] | Seizures, confusion, hallucinations, depression, suicidal thoughts.[3][18] | Seizures, psychosis, confusion, hallucinations, depression, suicidal thoughts.[19] | Seizures, psychosis. |
| Cardiotoxicity (QT Prolongation) | Yes.[7] | Low risk.[21][22][23] | Moderate risk.[15][21][24] | High risk.[13][19][22][23][24] | High risk (led to withdrawal from some markets).[25] |
| Dysglycemia (Hypo/Hyperglycemia) | Yes.[8] | Yes.[16] | Yes.[15] | Yes. | Yes (led to withdrawal from some markets).[25] |
| Phototoxicity | Yes.[8][14] | Yes.[16][26] | Yes.[11] | Low risk.[27][28] | Yes. |
| Hepatotoxicity | Decreased liver function.[5][8] | Yes.[20] | Yes.[10][17] | Yes.[12][13][19] | Yes. |
| Aortic Aneurysm and Dissection | Yes (Class Warning). | Yes (Black Box Warning).[16] | Yes (Black Box Warning).[18] | Yes (Class Warning). | Yes (Class Warning). |
Note: This table highlights serious adverse events that have led to regulatory warnings. The frequency of these events is generally low but can be life-threatening.
Head-to-Head Comparative Studies
Direct comparative studies are invaluable for discerning subtle but clinically relevant differences in safety profiles.
A study comparing oral This compound (100 mg twice daily) with oral levofloxacin (500 mg once daily) in patients with uncomplicated urinary tract infections reported a statistically significant lower incidence of adverse drug reactions for this compound (3.17%) compared to levofloxacin (16.07%).[29] The reported ADRs included nausea, vomiting, abdominal distension, skin rashes, and QT prolongation.[29]
Another study comparing This compound (100mg twice daily) and ofloxacin (200mg twice daily) for uncomplicated urinary tract infections found that the adverse event rate for the this compound group was significantly lower than that of the ofloxacin group.[30]
Regarding phototoxicity, a known class effect of quinolones, the chemical structure plays a crucial role.[31] For instance, a halogen atom at position 8 of the quinolone structure is associated with a higher phototoxic potential.[28][32] In contrast, an 8-methoxy group, as seen in moxifloxacin, is believed to confer reduced phototoxicity.[27][32] A study comparing moxifloxacin and lomefloxacin in healthy volunteers demonstrated no phototoxicity for moxifloxacin, while lomefloxacin showed significant phototoxicity.[27]
Cardiotoxicity, specifically QT interval prolongation, is another critical safety concern.[2] The risk varies among different quinolones.[22] Studies have shown that moxifloxacin carries the greatest risk of QT prolongation, while ciprofloxacin appears to have the lowest risk.[22][23][24] Levofloxacin is associated with a lower risk of QT prolongation compared to moxifloxacin.[21][24]
Experimental Protocols
The assessment of drug safety relies on rigorous experimental methodologies, both in preclinical and clinical phases.
Phototoxicity Assessment in Humans: A common method to evaluate phototoxicity is through a phototest technique in healthy volunteers. As described in a study comparing moxifloxacin and lomefloxacin, the protocol involves the following key steps:
-
Baseline Photosensitivity Measurement: Before drug administration, the minimal erythema dose (MED) is determined for each subject. The MED is the smallest dose of ultraviolet (UV) radiation that produces a defined reddening of the skin.
-
Drug Administration: Subjects are randomized to receive the investigational drug, a placebo, or a positive control (a drug with known phototoxic potential) for a specified duration (e.g., 7 days).
-
On-Drug Photosensitivity Measurement: Towards the end of the treatment period, the MED is reassessed using an irradiation monochromator that exposes small areas of the skin to specific wavelengths of light, particularly in the UVA range (e.g., 335 ± 30 nm and 365 ± 30 nm).
-
Phototoxic Index Calculation: The change in MED from baseline to on-drug measurements is used to calculate a phototoxic index, which quantifies the degree of photosensitization.
-
Follow-up: MEDs are often measured again after drug discontinuation to assess the reversibility of the phototoxic effect.[27]
Clinical Safety Assessment in Comparative Trials: In comparative clinical trials, the safety profile of a new drug is evaluated against a standard comparator. The methodology typically includes:
-
Patient Randomization: Patients with a specific infection are randomly assigned to receive either the new drug (e.g., this compound) or the comparator drug (e.g., levofloxacin or ofloxacin).
-
Data Collection: Throughout the study, data on all adverse events (AEs) are systematically collected through patient reporting, clinical observation, and laboratory tests. This includes the type, severity, and duration of each AE.
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each AE.
-
Statistical Analysis: The incidence of AEs and specific ADRs are compared between the treatment groups using appropriate statistical methods to determine if there are significant differences in their safety profiles.[30]
Mechanism of Quinolone-Induced Toxicity
The primary mechanism of action of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] However, their adverse effects are thought to stem from off-target interactions with mammalian cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 4. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. torrentpharma.com [torrentpharma.com]
- 10. Safety profile of the fluoroquinolones: focus on levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moxifloxacin safety: an analysis of 14 years of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ovid.com [ovid.com]
- 16. drugs.com [drugs.com]
- 17. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. QT Prolongation and Torsade de Pointes Induced by Fluoroquinolones: Infrequent Side Effects from Commonly Used Medications | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Effects of three fluoroquinolones on QT interval in healthy adults after single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsr.com [ijpsr.com]
- 30. KoreaMed [koreamed.org]
- 31. mdpi.com [mdpi.com]
- 32. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Balofloxacin Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Balofloxacin in human plasma. This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Bioanalytical Methods
The two most prominent methods for the analysis of this compound in human plasma are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of these methods based on published validation studies.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for this compound Analysis
| Parameter | RP-HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.03 - 4.0 µg/mL[1] | 0.03 - 3.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL | 0.02 µg/mL[2] |
| Accuracy (% Recovery) | 98.45% - 103.63% | Within ±15% of nominal concentration |
| Precision (% RSD) | < 15% | < 15%[2] |
| Recovery | 85.37% - 88.34% | High and consistent |
| Selectivity/Specificity | Good, but potential for interference from co-eluting compounds | High, based on mass-to-charge ratio |
| Run Time | Longer | Shorter (typically 2-5 minutes) |
Experimental Protocols
Detailed methodologies for the most commonly employed techniques are provided below.
RP-HPLC-UV Method
This method is a robust and cost-effective technique for the quantification of this compound.
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 78:22:1 v/v/v), with the pH adjusted with acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 295 nm[1]
-
Temperature: Ambient
LC-MS/MS Method
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for studies requiring low detection limits.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Visualizations
Mechanism of Action of this compound
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3]
References
Safety Operating Guide
Proper Disposal of Balofloxacin: A Guide for Laboratory Professionals
The proper disposal of Balofloxacin, a fluoroquinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols prevents environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.
Core Principle: Treat as Hazardous Chemical Waste
Due to its physiological activity and potential environmental impact, all forms of this compound waste, including pure compound, stock solutions, and contaminated media, should be managed as hazardous chemical waste.[1][2] The primary directive, supported by safety data sheets and regulatory guidance, is to entrust disposal to a licensed professional waste disposal company.[3][4][5] Flushing or drain disposal is strictly prohibited to prevent the release of this persistent antibiotic into aquatic ecosystems.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste in a research environment.
1. Segregation and Collection:
-
Identify Waste Streams: Clearly identify all waste containing this compound. This includes:
-
Use Designated Waste Containers: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[1][5]
2. Storage Pending Disposal:
-
Safe Storage Location: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the storage of hazardous chemical waste, including any time limits for accumulation.[8]
3. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup.[9]
-
Licensed Waste Disposal Company: The EHS department will arrange for the collection and ultimate disposal of the waste by a licensed and qualified waste management contractor.[3][5] This ensures the material is handled and destroyed in accordance with federal, state, and local regulations.[2]
4. Spill Management:
-
Immediate Action: In case of a spill, prevent the dispersion of dust or liquid.[3] Evacuate non-essential personnel from the area.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a respirator if dealing with powder.[2][5]
-
Containment and Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your EHS department.
Environmental Hazards and Data
| Hazard Category | Description | Citations |
| Water Hazard Class | This compound is classified as "Water hazard class 1 (Self-assessment): slightly hazardous for water." | [6] |
| Environmental Persistence | Fluoroquinolones are known for their chemical stability and persistence in the environment, leading to accumulation in water, soil, and sediments. | [11] |
| Aquatic Contamination | Direct disposal into the sewage system is prohibited, as it can lead to contamination of groundwater and surface water courses. Wastewater treatment facilities are generally not equipped to remove these compounds. | [6][7][12] |
| Antimicrobial Resistance | The presence of antibiotics like this compound in the environment can contribute to the development and spread of antimicrobial resistance in environmental bacteria. | [11][13] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
Experimental Protocols
Standard laboratory disposal procedures do not involve chemical inactivation or degradation protocols by the end-user. The accepted and regulated method is collection and transfer to a facility capable of high-temperature incineration.[9] Research into the biotransformation and degradation of fluoroquinolones exists but does not constitute a routine disposal methodology.[14] Therefore, no experimental protocols for disposal are provided, as this would contradict the primary safety and regulatory guidance.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. epa.gov [epa.gov]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. SIDP - Antibiotic Disposal [sidp.org]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
